molecular formula C6H8N2O2S B187723 Methyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 3829-80-9

Methyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No.: B187723
CAS No.: 3829-80-9
M. Wt: 172.21 g/mol
InChI Key: TYUGYIMCRDPMPJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUGYIMCRDPMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351918
Record name methyl 2-amino-4-methylthiazole-5-carboxylate
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3829-80-9
Record name methyl 2-amino-4-methylthiazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Methyl 2-amino-4-methylthiazole-5-carboxylate. This compound is a pivotal heterocyclic building block, recognized for its role as a versatile scaffold in the synthesis of numerous biologically active molecules. Its structural framework is fundamental in the development of therapeutic agents, most notably in the fields of oncology and infectious diseases.

Core Physicochemical and Spectroscopic Properties

This compound is a solid, pale yellow powder at room temperature.[1] Its core structure consists of a thiazole ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 5-position.

Table 1: Chemical Identifiers and Properties

Property Value Reference
IUPAC Name Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate [2]
CAS Number 63257-03-4 [3]
Molecular Formula C₆H₈N₂O₂S [2][3]
Molecular Weight 172.20 g/mol [2][3]
Appearance Solid, Pale Yellow Powder [1][3]
Melting Point 165–168 °C [1]

| Boiling Point | 301.3 ± 22.0 °C (Predicted) |[2] |

Table 2: Spectroscopic Data

Technique Data Reference
¹H NMR (DMSO-d₆) δ 2.49 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 6.97 (s, 2H, -NH₂) [1]
¹³C NMR (DMSO-d₆) δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5 [1]
FT-IR (cm⁻¹) 3433 (N-H stretch, amine), 1688 (C=O stretch, conjugated ester) [1]

| Mass Spectrometry | FTMS-ESI (M+H)⁺: Calculated 173.0385, Found 173.0379 |[1] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-established, often employing a one-pot Hantzsch thiazole synthesis variant. This method provides an efficient route from commercially available starting materials.

G Reactants Starting Materials MAA Methyl Acetoacetate Step1 Step 1: Bromination (α-Halogenation) MAA->Step1 NBS N-Bromosuccinimide (NBS) NBS->Step1 Thiourea Thiourea Step2 Step 2: Cyclization (Condensation) Thiourea->Step2 Intermediate Methyl 2-bromo-3-oxobutanoate (Unstable Intermediate) Step1->Intermediate Forms in situ Intermediate->Step2 Product Methyl 2-amino-4-methyl- thiazole-5-carboxylate Step2->Product

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of related ethyl esters.[4][5]

  • Reaction Setup: To a stirred mixture of methyl acetoacetate (1.0 eq) in a suitable solvent system (e.g., a mixture of water and THF) in a round-bottom flask, cool the solution to below 0 °C using an ice bath.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. The formation of the intermediate, methyl 2-bromo-3-oxobutanoate, can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 80 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The pH of the filtrate is then adjusted to 9-10 with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.[6]

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a pure solid.[1]

Experimental Protocol: Characterization

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts are listed in Table 2.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the solid product or use an ATR accessory. Record the IR spectrum to identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ester.

  • Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition.

Role in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] this compound serves as a critical starting material for accessing a diverse range of these complex therapeutic agents.

G Scaffold Methyl 2-amino-4-methyl- thiazole-5-carboxylate (Versatile Scaffold) Modification Chemical Derivatization (e.g., Acylation, Condensation) Scaffold->Modification AntiCancer Anti-Cancer Agents Modification->AntiCancer AntiTB Anti-Tuberculosis Agents Modification->AntiTB Other Other Bioactive Compounds (Antimicrobial, Anti-inflammatory) Modification->Other Dasatinib Key Intermediate for Dasatinib (Leukemia Drug) AntiCancer->Dasatinib Example mtFabH Inhibitors of mtFabH (β-Ketoacyl-ACP Synthase) AntiTB->mtFabH Mechanism

Caption: Applications of this compound in drug discovery.

A. Anti-Cancer Agents

The 2-aminothiazole core is a key component of several kinase inhibitors. This compound is a well-documented intermediate in the synthesis of Dasatinib , a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9][10] The synthesis involves modifying the amino and carboxylate groups to build the final complex structure of the drug. Derivatives of this scaffold have been explored for broad-spectrum antitumor activity against various human cancer cell lines.[7][10]

B. Anti-Tuberculosis Agents

With the rise of drug-resistant tuberculosis, novel therapeutic agents are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for new anti-tubercular drugs.[1] Research has focused on designing derivatives that mimic the antibiotic thiolactomycin (TLM). These compounds target the β-ketoacyl-ACP synthase (mtFabH), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[1] The versatility of the starting carboxylate allows for the synthesis of large compound libraries to screen for potent inhibitors against this target.

C. Other Therapeutic Areas

The inherent biological activity of the 2-aminothiazole nucleus makes it a valuable scaffold for a wide range of applications. Derivatives have been investigated for various pharmacological effects, including:

  • Antimicrobial and Antifungal Activity [11][12]

  • Anti-inflammatory Properties [8]

  • Antiviral (including Anti-HIV) Activity [4]

  • Antidiabetic and Antihypertensive Potential [7]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Hazard Classification: Acute Toxicity, Oral (Category 4).[3]

  • Signal Word: Warning.[3]

  • Hazard Statements: H302 (Harmful if swallowed).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

References

An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Among its many derivatives, Methyl 2-amino-4-methylthiazole-5-carboxylate stands out as a versatile building block for the synthesis of novel therapeutic agents. Its structural framework is integral to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role in drug discovery.

Chemical Identity and Structure

The formal IUPAC name for the compound is Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate . Its structure consists of a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen. The ring is substituted at position 2 with an amino group (-NH₂), at position 4 with a methyl group (-CH₃), and at position 5 with a methyl carboxylate group (-COOCH₃).

Chemical Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its widely studied ethyl analog are summarized below for comparative analysis. The ethyl ester is often used in initial research due to its synthetic accessibility.

PropertyThis compoundEthyl 2-amino-4-methylthiazole-5-carboxylate
CAS Number 3829-80-9[6]7210-76-6[7][8][9]
Molecular Formula C₆H₈N₂O₂S[6]C₇H₁₀N₂O₂S[7][8][9]
Molecular Weight 172.20 g/mol [6]186.23 g/mol [7]
Appearance SolidWhite to off-white crystalline powder[10]
Melting Point Not readily available176-180 °C
SMILES COC(=O)c1nc(N)sc1CCCOC(=O)c1sc(N)nc1C
InChI Key ZPFCEYUYBJVUED-UHFFFAOYSA-NWZHUPCREDVWLKC-UHFFFAOYSA-N[7]
¹³C NMR Spectroscopy Data not readily availableAvailable in spectral databases[7]
¹H NMR Spectroscopy Data not readily availableAvailable in spectral databases[7]
Mass Spectrometry Data not readily availableAvailable in spectral databases[7]

Experimental Protocols: Synthesis of the Core Scaffold

The synthesis of 2-amino-4-methylthiazole-5-carboxylates is most commonly achieved via the Hantzsch thiazole synthesis. Modern adaptations have streamlined this into an efficient one-pot procedure.

Detailed Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the corresponding ethyl ester and is applicable for the methyl ester by substituting methyl acetoacetate as the starting material.[11][12]

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Bromination: In a reaction flask maintained at a temperature below 0°C, dissolve methyl acetoacetate (1.0 eq) in a solvent mixture of water and THF.

  • To this stirring solution, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Cyclization: To the resulting solution containing the intermediate methyl 2-bromo-3-oxobutanoate, add thiourea (1.0 eq).

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • Work-up and Isolation: After cooling the mixture to room temperature, filter it to remove any insoluble by-products.

  • To the filtrate, add ammonia solution to basify the mixture, which will precipitate the product as yellow floccules.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethyl acetate to yield pure this compound.

Visualized Workflows and Pathways

Synthesis Workflow

The one-pot synthesis can be visualized as a two-step sequence involving bromination followed by a cyclocondensation reaction.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Hantzsch Cyclization A Methyl Acetoacetate Intermediate Methyl 2-bromo-3-oxobutanoate (in situ) A->Intermediate + NBS N-Bromosuccinimide (NBS) in H₂O/THF NBS->Intermediate Product This compound Intermediate->Product + Thiourea Thiourea Thiourea->Product 80°C Workup Aqueous Work-up & Recrystallization Product->Workup

One-pot synthesis workflow for the target compound.
Role in Drug Discovery

The 2-aminothiazole scaffold is a key pharmacophore. Derivatives are designed to interact with specific biological targets, such as protein kinases in signaling pathways implicated in cancer. Modifications at the 2-amino and 5-carboxylate positions are common strategies to enhance potency and selectivity.[5]

Drug_Discovery_Pathway cluster_derivatization Chemical Derivatization cluster_pathway Target Pathway Example: PI3K/Akt/mTOR Core Methyl 2-amino-4-methylthiazole- 5-carboxylate Scaffold Mod_N2 Modification at 2-amino position Core->Mod_N2 Mod_C5 Modification at 5-carboxylate position Core->Mod_C5 Library Compound Library of Novel Derivatives Mod_N2->Library Mod_C5->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hit->mTOR Inhibition

Role of the 2-aminothiazole scaffold in drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is a foundational element in the rational design of new medicines. Its synthetic tractability, coupled with the proven therapeutic potential of the 2-aminothiazole core, ensures its continued importance in academic and industrial research.[4] This guide has provided the core technical information necessary for scientists to utilize this valuable scaffold in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in medicinal chemistry and drug development. The document details the prevalent synthetic methodologies, with a focus on the efficient one-pot Hantzsch thiazole synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and a visual representation of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their versatile biological activities.[1] These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including those with potential antineoplastic and anti-HIV properties.[2] The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs. This guide focuses on the practical synthesis of the methyl ester derivative, providing researchers with the necessary information for its preparation.

Synthetic Methodologies

The primary and most established method for the synthesis of 2-amino-4-methylthiazole-5-carboxylates is the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, this translates to the reaction of a methyl 2-halo-3-oxobutanoate with thiourea. Both a traditional two-step and a more efficient one-pot approach are commonly employed.

Traditional Two-Step Hantzsch Synthesis

The conventional synthesis involves two distinct steps:

  • α-Halogenation of Methyl Acetoacetate: Methyl acetoacetate is first halogenated at the α-position using a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to yield methyl 2-halo-3-oxobutanoate. This intermediate is often used in the subsequent step without extensive purification.

  • Cyclocondensation with Thiourea: The resulting α-halo-β-ketoester is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent intramolecular condensation and dehydration lead to the formation of the 2-aminothiazole ring.

This two-step process can be cumbersome due to the need for intermediate isolation and purification, often resulting in lower overall yields.[1]

One-Pot Synthesis

To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. In this approach, the halogenation of the β-ketoester and the subsequent cyclocondensation with thiourea are carried out in a single reaction vessel without the isolation of the α-halo intermediate. This streamlined process simplifies the workup, reduces reaction time, and significantly improves the overall yield.[1][2]

Experimental Protocols

The following protocols are detailed for the synthesis of the analogous ethyl ester, which can be adapted for the synthesis of the target methyl ester by substituting ethyl acetoacetate with methyl acetoacetate.

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from an efficient one-pot procedure with a reported yield of 72%.[1]

Materials:

  • Ethyl acetoacetate (or Methyl acetoacetate for the target compound)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (0.06 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its ethyl analog.

CompoundSynthesis MethodStarting MaterialsYield (%)Melting Point (°C)
Ethyl 2-amino-4-methylthiazole-5-carboxylateOne-PotEthyl acetoacetate, NBS, Thiourea72[1]178-179[1]
Ethyl 2-amino-4-methylthiazole-5-carboxylateOne-PotAcetoacetate, NBS, Thioureaup to 76[2]Not specified
Ethyl 2-amino-4-methylthiazole-5-carboxylateTwo-StepEthyl acetoacetate, NBS, Thiourea<11[1]Not specified
This compoundNot specifiedNot specified38.3165-168

Signaling Pathways and Experimental Workflows

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The experimental workflow for both the traditional two-step and the modern one-pot synthesis is depicted below.

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Workflow cluster_twostep Traditional Two-Step Synthesis cluster_onepot Efficient One-Pot Synthesis start_ts Methyl Acetoacetate + Halogenating Agent (e.g., NBS) reaction1 Step 1: α-Halogenation start_ts->reaction1 intermediate Methyl 2-halo-3-oxobutanoate (Intermediate) reaction2 Step 2: Cyclocondensation intermediate->reaction2 reaction1->intermediate product_ts This compound reaction2->product_ts thiourea_ts Thiourea thiourea_ts->reaction2 start_op Methyl Acetoacetate + Halogenating Agent + Thiourea reaction_op One-Pot Reaction (Halogenation & Cyclocondensation) start_op->reaction_op product_op This compound reaction_op->product_op

Caption: Workflow of Hantzsch Thiazole Synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot Hantzsch thiazole synthesis. This method offers significant advantages over the traditional two-step process in terms of operational simplicity and higher yields. The detailed protocols and comparative data presented in this guide are intended to support researchers in the successful synthesis of this valuable compound for applications in drug discovery and development.

References

An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3829-80-9[1][2]

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[3][4] Its structure, containing both an amino group and a carboxylate ester, makes it a versatile building block in medicinal chemistry.[4]

PropertyValueReference
CAS Number 3829-80-9[1]
Molecular Formula C6H8N2O2S[1]
Molecular Weight 172.20 g/mol [1]
Appearance Solid
Melting Point 165-168 °C[5]
SMILES CC1=C(SC(=N1)N)C(=O)OC[1]
InChI Key ZPFCEYUYBJVUED-UHFFFAOYSA-N

Experimental Protocols: Synthesis

The synthesis of 2-aminothiazole derivatives can be achieved through various methods. A common approach is the Hantzsch thiazole synthesis. Below are outlined protocols for the synthesis of related 2-aminothiazole compounds which can be adapted for this compound.

General Procedure A: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate [5]

This procedure describes the synthesis of a closely related analog, providing a foundational method that can be adapted.

  • Reactants: Appropriate starting materials for the desired product. In a reported synthesis for an analog, this involves the reaction of a suitable ketoester with thiourea.

  • Procedure: The specific quantities and reaction conditions (solvent, temperature, reaction time) would be determined by the specific starting materials.

  • Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization to yield the final compound. For Methyl 2-amino-5-methylthiazole-4-carboxylate, a pale yellow powder was obtained with a yield of 38.3%.[5]

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]

A practical one-pot procedure has been developed for the synthesis of the ethyl ester analog, which is an efficient alternative to traditional two-step methods.[6]

  • Reactants: Ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[6]

  • Procedure:

    • To a mixture of ethyl acetoacetate in water and THF below 0°C, NBS is added. The reaction mixture is stirred at room temperature for 2 hours.[6]

    • Thiourea is then added, and the mixture is heated to 80°C for 2 hours.[6]

    • After cooling, the mixture is filtered. Ammonia solution is added to the filtrate, and the resulting precipitate is stirred, filtered, and washed with water.[6]

  • Purification: The crude product is recrystallized from ethyl acetate to give the pure compound. This method has reported a yield of 72.0%.[6]

Logical Workflow for One-Pot Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product A Ethyl Acetoacetate D Bromination (0°C to RT, 2h) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea E Cyclization (80°C, 2h) C->E D->E Intermediate F Basification & Precipitation (Ammonia Solution) E->F G Filtration & Washing F->G H Recrystallization (Ethyl Acetate) G->H I Ethyl 2-amino-4-methyl- thiazole-5-carboxylate H->I

One-pot synthesis workflow for a 2-aminothiazole carboxylate.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[3] Derivatives of this compound are investigated for various therapeutic applications.

Anticancer Activity: Derivatives of 2-aminothiazole-5-carboxylates have shown significant potential as antineoplastic agents.[3] For instance, some derivatives have demonstrated potent antitumor activities against human lung cancer and glioma cell lines.[3] Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer effects of these compounds. For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, a derivative, showed high antiproliferative potency on human K563 leukemia cells.[7]

Antimicrobial Activity: The 2-aminothiazole core is also present in numerous compounds with antimicrobial properties. Ethyl 2-amino-5-methylthiazole-4-carboxylate has been identified as having notable antimicrobial activity.[8] Newly synthesized derivatives have been tested against various bacterial and fungal strains, showing promising results.[9]

Anti-mycobacterial Activity: Researchers have identified 2-aminothiazole-4-carboxylate derivatives with significant activity against Mycobacterium tuberculosis H37Rv.[5] One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[5] These findings highlight the potential of this scaffold in developing new treatments for tuberculosis.[5]

Signaling Pathway Context

While a specific signaling pathway directly modulated by this compound is not detailed in the provided search results, its derivatives are often designed as inhibitors of specific enzymes, such as kinases, which are crucial components of cellular signaling pathways. The development of dasatinib, a potent pan-Src kinase inhibitor, involved SAR studies on related 2-aminothiazole carboxamides.[7][9]

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Modification cluster_screening Biological Evaluation cluster_leads Lead Compounds A Methyl 2-amino-4-methyl- thiazole-5-carboxylate B Synthesis of Derivatives A->B C Anticancer Screening B->C D Antimicrobial Screening B->D E Anti-TB Screening B->E F Potent Anticancer Agents C->F G Broad-spectrum Antimicrobials D->G H Novel Anti-TB Drugs E->H

Drug discovery workflow utilizing the 2-aminothiazole scaffold.

References

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce a variety of substituents have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding for researchers in the field.

Diverse Biological Profile

2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them a subject of intense research in drug discovery.[1][2] Beyond their well-established roles as anticancer, antimicrobial, and anti-inflammatory agents, these compounds have also shown potential as antiviral, anticonvulsant, antidiabetic, and antihypertensive agents.[3][4] The versatility of the 2-aminothiazole core allows for the fine-tuning of its biological activity through structural modifications, enabling the development of compounds with high potency and selectivity for various therapeutic targets.[1]

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines.[3][5] Several derivatives have shown promising activity, with some advancing to clinical trials. The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
A549 (Lung Cancer)Strong antiproliferative activity[3]
Compound 28 A549 (Lung Cancer)8.64 µM[3]
HeLa (Cervical Cancer)6.05 µM[3]
HT29 (Colon Cancer)0.63 µM[3]
Karpas299 (Lymphoma)13.87 µM[3]
Compound 20 H1299 (Lung Cancer)4.89 µM[3]
SHG-44 (Glioma)4.03 µM[3]
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM[3]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[3]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 HS 578T (Breast Cancer)0.8 µM[6]
Amino acid conjugate S3b A2780 (Ovarian Cancer)Data available[7]
Amino acid conjugate S3c A2780 (Ovarian Cancer)Data available[7]
Amino acid conjugate S4c A2780 (Ovarian Cancer)Data available[7]
Amino acid conjugate S5b A2780CISR (Cisplatin-resistant Ovarian Cancer)Data available[7]
Amino acid conjugate S6c A2780CISR (Cisplatin-resistant Ovarian Cancer)Data available[7]
Mechanism of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Many 2-aminothiazole derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.

apoptosis_pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis Induction Pathway

Kinase Inhibition: Several 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By targeting kinases such as Src family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), these compounds can disrupt cancer cell proliferation, survival, and metastasis.

kinase_inhibition_pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Kinase Protein Kinase (e.g., Src, Aurora, CDK) 2-Aminothiazole Derivative->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Kinase Inhibition Pathway

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of various 2-aminothiazole derivatives.

Compound/DerivativeTarget OrganismMIC (µg/mL) / Zone of Inhibition (mm)
Piperazinyl derivativesMethicillin-resistant S. aureus4[2]
E. coli8[2]
Derivative 121d (free piperazine moiety)S. aureus 292132-128[2]
E. coli 259222-128[2]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcal species4-16[2]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)Staphylococcal species4-16[2]
Compound NS-8 Candida albicans19 mm @ 100µg/ml[8]
Aspergillus niger21 mm @ 100µg/ml[8]
Schiff base derivative 2a Gram-positive StaphylococcusSignificant activity[9]
Schiff base derivative 2b Gram-positive StaphylococcusSignificant activity[9]
Compound SMB-1 S. aureusComparable to ampicillin[10]
E. coliComparable to ampicillin[10]
C. albicansGood activity[10]
Compound SMB-2 S. aureusComparable to ampicillin[10]
E. coliComparable to ampicillin[10]
Compound SMB-6 S. aureusComparable to ampicillin[10]
E. coliComparable to ampicillin[10]
C. albicansGood activity[10]

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.

Compound/DerivativeTarget EnzymeIC50 Value (µM)
Benzimidazole-thiazole hybrid 13 COX-20.045 - 0.075[1]
15-LOX1.67 - 6.56[1]
Benzimidazole-thiazole hybrid 14 COX-20.045 - 0.075[1]
15-LOX1.67 - 6.56[1]
Benzimidazole-thiazole hybrid 15a-c COX-20.045 - 0.075[1]
15-LOX1.67 - 6.56[1]
Benzimidazole-thiazole hybrid 16 COX-20.045 - 0.075[1]
15-LOX1.67 - 6.56[1]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a )5-LOX0.127[11]
Compound 3b 5-LOX0.035[11]
Compound 3c 5-LOX0.025[11]
1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline (4 )COX-129.60 ± 1.58[11]
3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative 5a 15-LOX11.5 - 35[11]
Thiazolidin-4-one derivative 23a COX-22.3[11]
Thiazolidin-4-one derivative 23b COX-21.9[11]
Thioxo-4-Br-phenyl-derivative 4g COX-262[12]
Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many 2-aminothiazole derivatives is the inhibition of COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By blocking these pathways, 2-aminothiazole derivatives can effectively reduce the signs of inflammation.

anti_inflammatory_pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative COX_Enzyme COX Enzymes (COX-1 & COX-2) 2-Aminothiazole Derivative->COX_Enzyme Inhibits LOX_Enzyme LOX Enzymes 2-Aminothiazole Derivative->LOX_Enzyme Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Anti-inflammatory Mechanism

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation of the biological activities of 2-aminothiazole derivatives. The following sections detail the methodologies for key in vitro assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well microplates

  • Complete cell culture medium

  • 2-aminothiazole derivatives (test compounds)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and the positive control in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

MTT Assay Workflow

Protocol 2: In Vitro Antimicrobial Activity (Agar Disk Diffusion Method)

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile filter paper disks (6 mm in diameter)

  • 2-aminothiazole derivatives (test compounds)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent used to dissolve the compounds)

  • Sterile swabs

  • McFarland turbidity standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the surface of the agar plate with the prepared inoculum using a sterile swab.

  • Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the 2-aminothiazole derivative solution. Allow the solvent to evaporate completely.

  • Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

disk_diffusion_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disks Place Disks on Agar Inoculate_Plate->Place_Disks Impregnate_Disks Impregnate Disks with Compounds Impregnate_Disks->Place_Disks Incubate_Plates Incubate Plates Place_Disks->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones Interpret_Results Interpret Antimicrobial Activity Measure_Zones->Interpret_Results

Agar Disk Diffusion Workflow

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their significant and varied biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The ability to readily modify the core 2-aminothiazole structure provides a powerful platform for the development of new and improved therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast potential of this remarkable scaffold in addressing a range of human diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective drugs in the future.

References

Spectroscopic and Synthetic Profile of Methyl 2-amino-4-methylthiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-amino-4-methylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of complete, published spectroscopic data for the methyl ester, this document primarily presents data for the closely related and well-characterized ethyl ester, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information serves as a valuable reference for the synthesis and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-methylthiazole-5-carboxylate, which is expected to be highly analogous to its methyl counterpart. The primary difference in the NMR spectra will be the signals corresponding to the ester alkyl group (ethyl vs. methyl), and minor shifts in adjacent signals.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.21brs1HNH
7.76brs1HNH
4.01-3.96q2H-OCH₂CH₃
2.26s3H-CH₃ (thiazole)
1.11-1.07t3H-OCH₂CH₃

Note: Data is for the ethyl ester.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
165.8C=O (ester)
152.6C2 (thiazole, C-NH₂)
148.7C4 (thiazole, C-CH₃)
145.3C5 (thiazole, C-COOEt)
99.7Thiazole ring carbon
59.6-OCH₂CH₃
54.4Thiazole ring carbon
18.2-CH₃ (thiazole)
14.5-OCH₂CH₃

Note: Data is for the ethyl ester.[1]

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
3639N-H stretch
2967C-H stretch (aliphatic)
1896C=O stretch (ester)
1608N-H bend / C=N stretch
1223C-O stretch

Note: Data is for the ethyl ester.[1]

Mass Spectrometry (MS) Data
m/zInterpretation
186[M]⁺ (Molecular ion for Ethyl ester)
141[M - OCH₂CH₃]⁺
114[M - COOCH₂CH₃]⁺

Note: Data is for the ethyl ester. The molecular ion for the methyl ester is expected at m/z 172.

Experimental Protocols

The synthesis of this compound typically follows the Hantzsch thiazole synthesis. The following is a generalized one-pot procedure adapted from methods for the corresponding ethyl ester.[2][3]

Synthesis of this compound

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • A mixture of methyl acetoacetate in water and THF is cooled to below 0°C in an ice bath.

  • N-Bromosuccinimide is added portion-wise to the cooled solution while stirring. The reaction mixture is then allowed to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Thiourea is added to the reaction mixture, and the solution is heated to 80°C for 2 hours to facilitate the cyclization reaction.

  • After cooling to room temperature, the reaction mixture is filtered to remove any insoluble substances.

  • The filtrate is basified by the addition of an ammonia solution, which will cause the product to precipitate.

  • The resulting solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethyl acetate to yield the pure this compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

Caption: General workflow for spectroscopic analysis.

Hantzsch Thiazole Synthesis Pathway

This diagram outlines the key steps in the Hantzsch synthesis for 2-aminothiazoles.

Hantzsch_Thiazole_Synthesis alpha_halo_ketone α-Haloketone (from Methyl Acetoacetate + NBS) intermediate Thiouronium Salt Intermediate alpha_halo_ketone->intermediate + thiourea Thiourea thiourea->intermediate + cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Nucleophilic Attack product Methyl 2-amino-4-methyl- thiazole-5-carboxylate cyclization->product

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS No: 3829-80-9), a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for the methyl ester, this guide also includes relevant information on its close structural analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate, to provide valuable insights.

Core Compound Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 3829-80-9[1]
Molecular Formula C6H8N2O2S[1]
Molecular Weight 172.20 g/mol N/A
Appearance Solid (predicted)N/A

Solubility Profile

Table 1: Solubility of Ethyl 2-amino-5-methylthiazole-4-carboxylate

SolventSolubility (mg/mL)Notes
Dimethylformamide (DMF)20Polar aprotic solvent.
Dimethyl sulfoxide (DMSO)20Polar aprotic solvent.
Ethanol20Polar protic solvent.
Ethanol:PBS (pH 7.2) (1:1)0.5Significantly reduced solubility in a physiologically relevant aqueous buffer.[2]

This data indicates good solubility in common polar organic solvents but highlights a potential challenge for applications requiring high aqueous solubility.[2] Formulation strategies may be necessary to enhance its solubility in aqueous media for biological assays.

Stability Profile

Detailed stability studies on this compound under various conditions (pH, temperature, light) are not extensively reported. General stability information for related aminothiazole derivatives suggests that the compound is relatively stable under standard laboratory conditions.

General Stability Considerations:

  • Incompatible Materials: Strong oxidizing agents.

  • Conditions to Avoid: Dust formation, excess heat, and exposure to incompatible materials.

  • Hazardous Decomposition Products: Under thermal decomposition, it may release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.

A potential degradation pathway for this compound is reductive deamination. One study demonstrated the conversion of this compound to methyl 4-methylthiazole-5-carboxylate, indicating that the 2-amino group is a potential site for chemical transformation.[3]

Experimental Protocols

Detailed, compound-specific experimental protocols for determining the solubility and stability of this compound are not available. Therefore, this section outlines general methodologies based on established guidelines from regulatory bodies like the FDA and EMA, which can be adapted for this specific compound.[4][5][6]

Protocol for Solubility Determination (Isothermal Saturation Method)

This method is widely used to determine the equilibrium solubility of a compound in various solvents at different temperatures.[7]

Materials:

  • This compound

  • A range of solvents (e.g., water, PBS, ethanol, methanol, acetonitrile, DMSO, DMF)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Protocol for Stability Testing (ICH Guideline Approach)

This protocol outlines a general approach for assessing the stability of a drug substance under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).[4][5]

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Light exposure chamber (ICH Q1B)

  • Appropriate container closure systems

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Sample Preparation: Package the compound in the proposed container closure system.

  • Storage Conditions: Store the samples under the following long-term and accelerated stability conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Photostability Testing: Expose the compound to light conditions as specified in ICH Q1B.

  • Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat) to identify potential degradation products and to validate the stability-indicating method.

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

  • Analysis: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

  • Data Evaluation: Evaluate any changes in the physical and chemical properties of the compound over time to establish a shelf-life and recommended storage conditions.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Protocol select_solvents Select Solvents (Aqueous & Organic) sol_start->select_solvents isothermal_saturation Perform Isothermal Saturation select_solvents->isothermal_saturation quantify Quantify Concentration (HPLC/UV-Vis) isothermal_saturation->quantify analyze_sol Analyze & Report Solubility Data quantify->analyze_sol sol_end End analyze_sol->sol_end stab_start Start Stability Protocol forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) stab_start->forced_degradation develop_method Develop Stability-Indicating Analytical Method forced_degradation->develop_method long_term_accel Long-Term & Accelerated Stability Studies develop_method->long_term_accel analyze_stab Analyze Samples at Time Intervals long_term_accel->analyze_stab stab_end End analyze_stab->stab_end start_point Compound: This compound start_point->sol_start Assess Solubility start_point->stab_start Assess Stability

Caption: Workflow for determining the solubility and stability of this compound.

References

The Hantzsch Thiazole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, has remained a pivotal reaction for the construction of the thiazole ring system for over a century. First reported by Arthur Hantzsch in 1887, this versatile condensation reaction has been extensively utilized in the synthesis of a myriad of compounds with profound applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of the Hantzsch thiazole synthesis. It further details experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the reaction's workflow and the biological relevance of its products through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical insights into this enduring and powerful synthetic tool.

Discovery and History

The Hantzsch thiazole synthesis was first described by the German chemist Arthur Rudolf Hantzsch in 1887.[1] His pioneering work, published in Berichte der deutschen chemischen Gesellschaft, detailed the reaction of α-haloketones with thioamides to yield thiazole derivatives.[1] This discovery opened up a straightforward and efficient route to a class of heterocyclic compounds that were previously difficult to access. The robustness and broad substrate scope of the Hantzsch synthesis have cemented its importance in organic synthesis, and it continues to be a widely applied method for the preparation of thiazoles. Thiazole chemistry, spurred by the work of Hantzsch and others, has since expanded significantly, with thiazole-containing compounds being integral to numerous pharmaceuticals, including antimicrobials, antiretrovirals, and anticancer agents.[2]

The Core Reaction and Mechanism

The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

The generally accepted mechanism is as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen in the α-haloketone. This initial step is an SN2 reaction, forming a key intermediate.[3][4]

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, losing a molecule of water to form a 4,5-dihydro-1,3-thiazole derivative.

  • Aromatization: The final step involves the elimination of a molecule of hydrogen halide (HX) to yield the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway R1 α-Haloketone R2 Thioamide I1 S-Alkylation Intermediate R1->I1 Nucleophilic Attack (SN2) I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I3 Dehydrated Intermediate I2->I3 Dehydration (-H2O) P Thiazole Product I3->P Aromatization (-HX)

Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.

Quantitative Data Summary

The Hantzsch thiazole synthesis is known for its generally high yields across a wide range of substrates. The following tables summarize quantitative data from various reported syntheses, highlighting the reaction conditions and corresponding yields.

Table 1: Synthesis of 2-Amino-4-arylthiazoles

α-HaloketoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol1000.5~99[4]
2-Bromo-4'-fluoroacetophenoneAryl-substituted thiosemicarbazonesEthanolReflux4-561-80[5]
Substituted 2-bromo-1-phenylethanoneThiosemicarbazideNot specifiedNot specifiedNot specifiedNot specified[6]

Table 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives

α-HaloketoneThioamide/Thiourea & AldehydeCatalystConditionsTime (h)Yield (%)Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & Substituted BenzaldehydesSilica supported tungstosilicic acidConventional heating, 65°C, EtOH/Water2-3.579-90[7][8]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & Substituted BenzaldehydesSilica supported tungstosilicic acidUltrasonic irradiation, RT, EtOH/Water1.5-279-90[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of thiazole derivatives via the Hantzsch reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[3]
  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Deionized water

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar to the vial.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with deionized water.

    • The crude product can be collected and dried.

Protocol 2: One-Pot Synthesis of 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one[8]
  • Materials:

    • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

    • Thiourea (1 mmol)

    • Benzaldehyde (1 mmol)

    • Silica supported tungstosilicic acid (SiW·SiO₂) (15 mol%)

    • Ethanol/Water (1:1, 5 mL)

    • Acetone

  • Procedure under Conventional Heating:

    • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and SiW·SiO₂ (15 mol%) in a round-bottom flask.

    • Add 5 mL of a 1:1 ethanol/water mixture.

    • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and wash with ethanol.

    • Dissolve the remaining solid in acetone and filter to remove the catalyst.

    • Evaporate the solvent from the filtrate under vacuum and dry the resulting product in an oven at 60°C.

  • Procedure under Ultrasonic Irradiation:

    • Combine the reactants and catalyst as described above in a suitable vessel.

    • Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

    • Follow the workup procedure as described for the conventional heating method.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically used drugs. The Hantzsch synthesis provides a direct and efficient means to access these important molecular architectures. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline cluster_application Therapeutic Application Hantzsch Hantzsch Thiazole Synthesis Library Thiazole Derivative Library Hantzsch->Library Generates Screening Biological Screening Library->Screening Input for Lead Lead Compound Identification Screening->Lead Identifies Optimization Lead Optimization Lead->Optimization Undergoes Clinical Clinical Trials Optimization->Clinical Leads to Drug Marketed Drug Clinical->Drug Results in

Figure 2: Role of Hantzsch Synthesis in Drug Discovery.

Thiazole derivatives have been shown to act on various biological targets. For instance, some thiazole-containing anticancer agents are known to induce apoptosis, inhibit tubulin polymerization, or modulate key signaling pathways such as PI3K/Akt/mTOR.[9] The versatility of the Hantzsch synthesis allows for the systematic modification of the thiazole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and safety.

Biological_Targeting cluster_targets Biological Targets Thiazole Thiazole-Containing Drug (from Hantzsch Synthesis) Enzymes Enzymes (e.g., Kinases, Topoisomerases) Thiazole->Enzymes Inhibits/Activates Receptors Cell Surface Receptors Thiazole->Receptors Binds to Proteins Structural Proteins (e.g., Tubulin) Thiazole->Proteins Interacts with Pathways Signaling Pathways (e.g., PI3K/Akt) Thiazole->Pathways Modulates

Figure 3: Biological Targeting of Thiazole Derivatives.

Conclusion

The Hantzsch thiazole synthesis, since its discovery in 1887, has proven to be an exceptionally valuable and enduring tool in synthetic organic chemistry. Its reliability, high yields, and broad applicability have made it a go-to method for the construction of the thiazole ring system. For researchers and professionals in drug discovery and development, a thorough understanding of this reaction is crucial. The ability to efficiently synthesize diverse libraries of thiazole derivatives continues to fuel the discovery of new therapeutic agents with the potential to address a wide range of diseases. As synthetic methodologies evolve, the foundational principles of the Hantzsch synthesis are likely to be adapted and incorporated into new and even more powerful synthetic strategies, ensuring its relevance for years to come.

References

The Therapeutic Promise of Thiazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents with a broad spectrum of pharmacological activities. Thiazole-containing compounds have demonstrated significant potential in the treatment of a wide range of diseases, from cancers and microbial infections to inflammatory conditions and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic applications of thiazole compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Anticancer Applications

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[1][2] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] FDA-approved drugs such as Dasatinib and Ixazomib contain a thiazole moiety, underscoring the clinical significance of this scaffold in oncology.[2]

Mechanisms of Action

A primary mechanism through which thiazole compounds exert their anticancer effects is the inhibition of protein kinases. For instance, some derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key components of a signaling pathway frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, thiazole derivatives can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected thiazole compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[4]
4c HepG2 (Liver)7.26 ± 0.44[4]
3b Leukemia HL-60(TB)Not specified[3]
3e Leukemia HL-60(TB)Not specified[3]
Compound 9d MCF-7 (Breast)Not specified[5]
Compound 9d MDA-MB-231 (Breast)Not specified[5]

Signaling Pathway Diagram: PI3K/mTOR Inhibition

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Compound Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits Antimicrobial_Workflow Synthesis Synthesis of Thiazole Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to AChR Acetylcholine Receptor ACh->AChR Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Signal Neuronal Signal Transmission AChR->Signal Thiazole Thiazole Compound Thiazole->AChE Inhibits

References

A Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate: Commercial Availability, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-methylthiazole-5-carboxylate and its ethyl ester analog are pivotal intermediates in medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Commercial Availability

This compound and its closely related ethyl ester are commercially available from a variety of suppliers. The available forms, purities, and catalog numbers are crucial for procurement in research and development settings. The following tables summarize the offerings from several key suppliers.

Table 1: Commercial Suppliers of this compound (CAS: 3829-80-9)

SupplierProduct NameCAS NumberPurity/SpecificationMolecular FormulaMolecular WeightCatalog Number
BLD PharmThis compound3829-80-995%C6H8N2O2S172.20BD141016
United States BiologicalThis compound3829-80-9Highly PurifiedC6H8N2O2S172.20283623

Table 2: Commercial Suppliers of Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6)

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular WeightPrice (USD)
Sigma-AldrichEthyl 2-amino-4-methylthiazole-5-carboxylate7210-76-696%C7H10N2O2S186.23-
Chem-ImpexEthyl 2-amino-4-methylthiazole-5-carboxylate7210-76-6≥ 99% (HPLC)C7H10N2O2S186.231g: $18.53, 5g: $24.74, 25g: $62.69, 100g: $174.66[1]
MedChemExpressEthyl 2-amino-4-methylthiazole-5-carboxylate7210-76-699.86%C7H10N2O2S186.23-
CenmedEthyl 2-Amino-4-methylthiazole-5-carboxylate7210-76-6-C7H10N2O2S186.23$87.78[2]

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-documented, with the Hantzsch thiazole synthesis being a common method. A practical one-pot procedure has also been developed to improve efficiency and yield.[3]

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]

This method provides an efficient route from commercially available starting materials.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution (8.0 mL) and stir the resulting yellow floccules at room temperature for 10 minutes.

  • Filter the precipitate, wash with water (3 x 100 mL), and recrystallize from ethyl acetate to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Ethyl acetoacetate Ethyl acetoacetate Bromination Bromination Ethyl acetoacetate->Bromination NBS NBS NBS->Bromination Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization Bromination->Cyclization Intermediate Workup Workup Cyclization->Workup Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Workup->Ethyl 2-amino-4-methylthiazole-5-carboxylate

One-pot synthesis workflow.

Biological Significance and Signaling Pathways

2-Aminothiazole derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[4]

Role in Cancer Therapy: Inhibition of Kinase Signaling

This compound is a key building block in the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases. Dasatinib targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML), and SRC family kinases. By blocking these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) SRC SRC Family Kinases RTK->SRC BCR_ABL BCR-ABL PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK STAT STAT Pathway BCR_ABL->STAT SRC->PI3K_AKT SRC->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC

Dasatinib's inhibition of key signaling pathways.
Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated notable antimicrobial properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, studies have suggested that these compounds can inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. In fungi, they may target CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol biosynthesis, which is a key component of the fungal cell membrane.[5]

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell UDP-NAG UDP-N-acetylglucosamine MurA MurA UDP-NAG->MurA UDP-NAM UDP-N-acetylmuramic acid MurA->UDP-NAM MurB MurB UDP-NAM->MurB Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Aminothiazole 2-Aminothiazole Derivative Aminothiazole->MurB Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol Synthesis CYP51->Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Aminothiazole_F 2-Aminothiazole Derivative Aminothiazole_F->CYP51

Antimicrobial mechanisms of 2-aminothiazoles.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in drug discovery and development. Its crucial role in the synthesis of Dasatinib highlights its importance in oncology. Furthermore, the broader class of 2-aminothiazole derivatives continues to be a promising scaffold for the development of new therapeutic agents against a range of diseases, owing to their diverse biological activities. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers working with this important compound.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-5-carboxylates are a pivotal class of heterocyclic compounds widely recognized as key structural motifs in a multitude of biologically active molecules and pharmaceuticals. Their scaffold is present in drugs with anti-inflammatory, antibacterial, antifungal, and anticancer properties. The development of efficient, scalable, and economical synthetic routes to these compounds is therefore of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole-5-carboxylates, focusing on methodologies that offer high efficiency and operational simplicity.

The traditional approach to synthesizing these compounds often involves a two-step process based on the Hantzsch thiazole synthesis, which requires the initial preparation and isolation of a reactive α-halocarbonyl intermediate.[1][2][3] One-pot syntheses, which circumvent the need to isolate intermediates, offer numerous advantages, including reduced reaction times, lower costs, and minimized waste generation.[1] This document outlines a reliable one-pot procedure commencing from readily available β-keto esters.

Synthetic Strategy Overview

The primary one-pot strategy detailed herein is a modification of the classic Hantzsch thiazole synthesis.[2] This approach involves the reaction of a β-keto ester with a halogenating agent to form an α-halocarbonyl species in situ. This intermediate is then immediately reacted with a thiourea derivative to yield the desired 2-aminothiazole-5-carboxylate. This three-component reaction is highly efficient and amenable to various substitutions on the thiourea nitrogen, allowing for the generation of a diverse library of compounds.[3]

Data Presentation: Comparison of One-Pot Synthetic Protocols

The following table summarizes quantitative data from representative one-pot syntheses of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, highlighting the efficiency of different reaction conditions.

Starting β-Keto EsterHalogenating AgentThiourea DerivativeSolvent SystemReaction TimeTemperatureYield (%)Reference
Ethyl acetoacetateN-Bromosuccinimide (NBS)ThioureaWater/THF2 h (bromination) + 2 h (cyclization)RT then 80°C91[3]
Ethyl acetoacetateN-Bromosuccinimide (NBS)N-methylthioureaWater/THF2 h (bromination) + 2 h (cyclization)RT then 80°C85[3]
Ethyl acetoacetateN-Bromosuccinimide (NBS)N-phenylthioureaWater/THF2 h (bromination) + 2 h (cyclization)RT then 80°C82[3]
Aromatic Methyl KetonesCopper(II) BromideThioureaEthanol4 hReflux78-90[1]
AcetophenoneTrichloroisocyanuric acid (TCCA)ThioureaEthanol25 min (halogenation) + variable (cyclization)80°CHigh[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate using NBS

This protocol is adapted from a reported efficient synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.[3]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (0.06 mol) portion-wise at a temperature below 0°C (ice bath).[3]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[3]

  • Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.[3]

  • Heat the reaction mixture to 80°C and stir for an additional 2 hours.[3]

  • After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the one-pot Hantzsch-type synthesis of 2-aminothiazole-5-carboxylates.

G A β-Keto Ester B α-Halo-β-keto Ester (in situ) A->B Halogenating Agent (e.g., NBS) D Isothiouronium Salt Intermediate B->D C Thiourea C->D Nucleophilic Attack E 2-Aminothiazole-5-carboxylate D->E Intramolecular Cyclization & Dehydration

Caption: Hantzsch-type reaction pathway for 2-aminothiazole-5-carboxylate synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the one-pot synthesis and purification of 2-aminothiazole-5-carboxylates.

G start Start step1 Combine β-Keto Ester, Solvent, and Halogenating Agent start->step1 step2 Stir at Room Temperature (In situ Halogenation) step1->step2 step3 Add Thiourea Derivative step2->step3 step4 Heat Reaction Mixture (Cyclization) step3->step4 step5 Work-up: Neutralization & Extraction step4->step5 step6 Purification: Column Chromatography step5->step6 end Pure Product step6->end

Caption: General workflow for one-pot synthesis and purification.

References

Application Notes and Protocols for the Hantzsch Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of the thiazole ring system.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a significant scaffold in medicinal chemistry.[4][5] Its derivatives are found in a wide array of biologically active molecules, including FDA-approved drugs, and exhibit a broad spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][5][6] This document provides detailed protocols for the synthesis of various thiazole derivatives using the Hantzsch method, intended for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The Hantzsch synthesis of thiazoles proceeds through a multi-step pathway.[3] The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[7][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.[3] The final step involves dehydration to form the stable, aromatic thiazole ring.[8] The aromaticity of the final product is a key driving force for this reaction.[8]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various thiazole derivatives.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [3]

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3]

Materials and Reagents:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na2CO3) solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add 5 mL of methanol and a stir bar to the vial.[3]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. The thiazole product is poorly soluble in water and will precipitate.[3]

  • Filter the mixture through a Buchner funnel.[3]

  • Wash the collected solid with water.[3]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[3]

  • Once dry, determine the mass of the product and calculate the percent yield.[3]

  • Characterize the product by determining its melting point and running a TLC.[3]

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g) or Volume (mL)
2-Bromoacetophenone199.055.00.995 g
Thiourea76.127.50.571 g
Methanol--5 mL
5% Na2CO3--20 mL

Table 1: Reagents for the synthesis of 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 2-Aminothiazole [1]

This protocol details the synthesis of the core 2-aminothiazole ring from chloroacetaldehyde and thiourea.[1]

Materials and Reagents:

  • Thiourea

  • 50% aqueous solution of chloroacetaldehyde

  • Water

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[1]

  • Once dissolved, cool the solution to room temperature.[1]

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.[1]

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold water, and air dry.

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g) or Volume (mL)Expected YieldMelting Point (°C)
Thiourea76.120.17.6 g75-85%91-93
Chloroacetaldehyde (50% aq.)78.500.115.7 g
Water--50 mL

Table 2: Reagents and expected outcome for the synthesis of 2-aminothiazole.[1]

Protocol 3: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives [9]

This protocol describes an environmentally benign, one-pot, multi-component synthesis of thiazole derivatives using a reusable catalyst.[9]

Materials and Reagents:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted benzaldehydes

  • Silica supported tungstosilicic acid (SiW.SiO2)

  • Ethanol/water (1:1)

Procedure:

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO2 (15%) is prepared in 5 mL of ethanol/water (1:1).[9]

  • Method A (Conventional Heating): Reflux the mixture with stirring for 2 to 3.5 hours at 65°C.[9]

  • Method B (Ultrasonic Irradiation): Subject the mixture to ultrasonic irradiation for 1.5 to 2 hours at room temperature.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Upon completion, filter the solid and wash with ethanol.[9]

  • Dissolve the remaining solid in acetone and remove the SiW.SiO2 catalyst by filtration. The catalyst can be recovered and reused.[9]

  • Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.[9]

ReactantsMolar RatioReaction Time (Conventional)Reaction Time (Ultrasonic)Yield Range
α-haloketone:Thiourea:Aldehyde1:1:12 - 3.5 h1.5 - 2 h79 - 90%

Table 3: Reaction conditions and yields for the one-pot synthesis of thiazole derivatives.[9]

Experimental Workflow Visualization

experimental_workflow start Start: Reagent Preparation reagents 1. Combine α-haloketone and thioamide in a reaction vessel. start->reagents solvent 2. Add solvent (e.g., methanol, ethanol/water). reagents->solvent reaction 3. Heat the mixture with stirring (or use ultrasonic irradiation). solvent->reaction monitoring 4. Monitor reaction progress by TLC. reaction->monitoring cooling 5. Cool the reaction mixture to room temperature. monitoring->cooling precipitation 6. Induce precipitation (e.g., by adding Na2CO3 solution or cooling in an ice bath). cooling->precipitation filtration 7. Isolate the crude product by filtration. precipitation->filtration washing 8. Wash the solid with a suitable solvent (e.g., water, cold ethanol). filtration->washing drying 9. Dry the purified product. washing->drying characterization 10. Characterize the final product (Yield, MP, TLC, NMR). drying->characterization end End: Purified Thiazole Derivative characterization->end

Caption: A general experimental workflow for the Hantzsch synthesis of thiazoles.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1][4] Thiazole derivatives exhibit a wide range of pharmacological activities, making them crucial building blocks in drug design.[4]

  • Anticancer Agents: Thiazole-containing drugs like Dasatinib and Dabrafenib are kinase inhibitors used to treat various cancers.[4]

  • Antimicrobial Agents: The thiazole moiety is present in several antibiotics, such as Cefixime, and antifungal agents.[1][11]

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs like Meloxicam feature a thiazole ring.[6]

  • Other Therapeutic Areas: Thiazole derivatives have also shown promise as antidiabetic, antiviral, anticonvulsant, and antimalarial agents.[5][12]

The versatility of the Hantzsch synthesis allows for the creation of diverse libraries of thiazole derivatives, which can be screened for various biological activities, thus playing a vital role in the discovery of new therapeutic agents.[6]

References

Application Notes and Protocols: Methyl 2-amino-4-methylthiazole-5-carboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylthiazole-5-carboxylate is a highly valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of multiple reactive sites—the 2-amino group, the 4-methyl group, and the 5-carboxylate ester—allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel therapeutic agents.

Key Applications

Derivatives of this compound have shown significant potential in several therapeutic areas:

  • Anticancer Agents: The 2-aminothiazole core is a prominent feature in numerous kinase inhibitors. Modifications at the 2-amino and 5-carboxylate positions have led to the development of potent compounds targeting various cancer cell lines. For instance, it is a crucial intermediate in the synthesis of the cancer drug Dasatinib.[1]

  • Antitubercular Agents: Researchers have successfully synthesized derivatives with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds often target essential bacterial enzymes like the β-ketoacyl-ACP synthase (mtFabH).[2]

  • Antimicrobial Agents: The thiazole nucleus is a well-known pharmacophore in antimicrobial agents.[3][4][5] Derivatization of this compound has yielded compounds with significant activity against a range of bacteria and fungi.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Derivatives at the 2-Amino Position

This protocol describes the acylation of the 2-amino group, a common strategy to introduce diverse functionalities and modulate biological activity.

Reaction Scheme:

G start Methyl 2-amino-4-methyl- thiazole-5-carboxylate product Methyl 2-(acylamino)-4-methyl- thiazole-5-carboxylate start->product Acylation reagent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) reagent->product conditions Pyridine or TEA, DCM or THF, 0°C to rt conditions->product

Caption: General workflow for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or TEA (1.2 eq) to the solution and cool to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of Amide Derivatives via Hydrolysis and Amide Coupling

This protocol involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation.

Workflow Diagram:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Methyl 2-amino-4-methyl- thiazole-5-carboxylate B 2-Amino-4-methyl- thiazole-5-carboxylic acid A->B LiOH or NaOH, THF/H2O C Carboxylic Acid Intermediate E 2-Amino-4-methyl-N-(substituted)- thiazole-5-carboxamide C->E D Amine (R-NH2) D->E

Caption: Two-step workflow for the synthesis of thiazole-5-carboxamides.

Step 2a: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH or NaOH (1.5 eq) and stir the mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 2b: Amide Coupling

Materials:

  • 2-Amino-4-methylthiazole-5-carboxylic acid (from Step 2a)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq, if using EDC)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), HATU or EDC/HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the biological activities of various derivatives synthesized from this compound and its ethyl ester analog.

Table 1: Antitubercular Activity of 2-Aminothiazole-4-carboxylate Derivatives against M. tuberculosis H37Rv

CompoundR Group at C5R' Group at C2MIC (µg/mL)Reference
1 Benzyl-NH₂0.06[2]
2 3-Chlorophenyl-NHCOCH₂Br>100[2]
3 Methyl-NH₂16[2]
4 Phenyl-NH₂>100[2]

Table 2: In Vitro Anticancer Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

CompoundModificationTarget Cell LineGI₅₀ (µM)Reference
5 2-(3-Propanamido)VariousBroad Spectrum[6]
6 2-(Substituted-amino)RPMI-8226 Leukemia0.08[6]
7 N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide derivativeK563 LeukemiaGood anti-proliferative effects[7]

Signaling Pathway

Derivatives of this compound have been shown to inhibit various cellular signaling pathways. For example, in the context of tuberculosis, some derivatives target the fatty acid synthesis pathway by inhibiting the β-ketoacyl-ACP synthase mtFabH.

G A Acetyl-CoA D Fatty Acid Elongation Cycle A->D B Malonyl-CoA B->D C Acyl Carrier Protein (ACP) C->D E Mycolic Acids D->E mtFabH (β-ketoacyl-ACP synthase) F M. tuberculosis Cell Wall E->F Inhibitor 2-Aminothiazole Derivative Inhibitor->D

Caption: Inhibition of the mycolic acid biosynthesis pathway in M. tuberculosis.

Conclusion

This compound is a foundational scaffold for the development of a wide array of therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to explore the chemical space around this versatile building block. The adaptability of its structure, coupled with the significant biological activities of its derivatives, ensures that it will remain a molecule of high interest in the field of drug discovery.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-2-amino-4-methylthiazol-5-carboxylat für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsnotizen bieten einen detaillierten überblick und experimentelle Protokolle für die chemische Modifikation von Methyl-2-amino-4-methylthiazol-5-carboxylat. Diese Verbindung dient als vielseitiges Grundgerüst für die Synthese einer Vielzahl von Derivaten mit potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Onkologie und antimikrobielle Therapie.

Einleitung

Der 2-Aminothiazol-Kern ist ein bedeutendes Pharmakophor in der medizinischen Chemie, das in zahlreichen von der FDA zugelassenen Medikamenten wie dem Kinase-Inhibitor Dasatinib und verschiedenen Antibiotika enthalten ist.[1][2] Methyl-2-amino-4-methylthiazol-5-carboxylat ist ein besonders nützlicher Ausgangsstoff, der strategische Modifikationen an zwei wichtigen Positionen ermöglicht: der 2-Amino-Gruppe und der 5-Carboxylester-Gruppe. Die Derivatisierung an diesen Stellen hat zur Entdeckung von Molekülen mit einem breiten Spektrum an biologischen Aktivitäten geführt, darunter antibakterielle, antimykotische und antineoplastische Eigenschaften.[3][4][5]

Diese Notizen beschreiben die wichtigsten synthetischen Strategien zur Derivatisierung dieses Grundgerüsts, fassen quantitative Daten zur biologischen Aktivität zusammen und liefern detaillierte Protokolle für Schlüsselexperimente.

Synthetische Strategien und Derivatisierung

Die Hauptreaktivitätszentren des Methyl-2-amino-4-methylthiazol-5-carboxylats sind die nukleophile 2-Amino-Gruppe und die elektrophile 5-Carboxylester-Gruppe. Dies ermöglicht eine Vielzahl von chemischen Umwandlungen.

Modifikationen an der 2-Amino-Gruppe

Die 2-Amino-Gruppe kann leicht durch Acylierung, Sulfonylierung, Alkylierung und die Bildung von Schiff'schen Basen modifiziert werden.

  • Acylierung/Sulfonylierung: Die Reaktion mit Acylchloriden, Anhydriden oder Sulfonylchloriden in Gegenwart einer Base (z. B. Pyridin, Triethylamin) ergibt die entsprechenden Amide und Sulfonamide. Diese Modifikation wird häufig genutzt, um die Wechselwirkung mit biologischen Zielstrukturen zu verbessern.[1]

  • Bildung von Schiff'schen Basen: Die Kondensation mit verschiedenen Aldehyden in Gegenwart eines sauren Katalysators führt zur Bildung von Iminen (Schiff'sche Basen), die selbst biologische Aktivität zeigen oder als Zwischenprodukte für weitere Synthesen dienen können.[6][7]

  • N-Alkylierung: Die direkte Alkylierung kann schwierig sein, aber reduktive Aminierungsverfahren oder Reaktionen mit Alkylhalogeniden unter bestimmten Bedingungen können N-substituierte Derivate liefern.

Modifikationen an der 5-Carboxylester-Gruppe

Die Esterfunktionalität an Position 5 kann hydrolysiert und anschließend in Amide oder andere Ester umgewandelt werden.

  • Hydrolyse: Die basische Hydrolyse (z. B. mit NaOH oder LiOH) des Methylesters liefert die entsprechende Carbonsäure.[8] Diese Säure ist ein wichtiges Zwischenprodukt für die Amidkopplung.

  • Amidkopplung: Die resultierende Carbonsäure kann mit verschiedenen Aminen unter Verwendung von Standard-Kopplungsreagenzien (z. B. DCC, EDC, HATU) zu einer vielfältigen Bibliothek von Amiden umgesetzt werden. Diese Strategie war entscheidend bei der Entwicklung von Kinase-Inhibitoren wie Dasatinib.[9]

  • Umesterung: Die Umwandlung in andere Ester ist ebenfalls möglich, wird aber seltener verfolgt als die Amidbildung.

Der folgende Arbeitsablauf veranschaulicht die wichtigsten Derivatisierungswege.

G A Methyl-2-amino-4-methyl- thiazol-5-carboxylat B 2-Acylamino/Sulfonylamino- Derivate A->B Acylierung/ Sulfonylierung C 2-Imino-Derivate (Schiff'sche Basen) A->C Kondensation mit Aldehyden D 2-Amino-4-methylthiazol- 5-carbonsäure A->D Hydrolyse E 2-Amino-4-methylthiazol- 5-carboxamide D->E Amidkopplung

Abbildung 1. Allgemeiner Arbeitsablauf für die Derivatisierung.

Biologische Aktivität und Wirkmechanismen

Derivate von Methyl-2-amino-4-methylthiazol-5-carboxylat haben vielversprechende Aktivitäten in verschiedenen Krankheitsbereichen gezeigt.

Antikrebs-Aktivität

Viele Derivate zeigen eine potente zytotoxische Aktivität gegen eine Reihe von menschlichen Krebszelllinien.[1] Die Wirkmechanismen umfassen häufig die Hemmung von Proteinkinasen und die Induktion von Apoptose.

  • Kinase-Hemmung: Das 2-Aminothiazol-Gerüst ist ein bekannter "Scharnier-Binder" für die ATP-Bindungstasche vieler Kinasen. Derivate haben sich als potente Inhibitoren von Src-Familien-Kinasen, VEGFR und Proteinkinase CK2 erwiesen.[6][8][10] Die Hemmung dieser Kinasen stört wichtige Signalwege, die an Zellproliferation, Angiogenese und überleben beteiligt sind.

  • Apoptose-Induktion: Einige Derivate können den programmierten Zelltod (Apoptose) auslösen, indem sie das Gleichgewicht zwischen pro-apoptotischen (z. B. Bax) und anti-apoptotischen (z. B. Bcl-2) Proteinen verändern.[4] Dies führt zur Freisetzung von Cytochrom c aus den Mitochondrien und zur Aktivierung von Caspasen.

  • Zellzyklus-Arrest: Es wurde auch berichtet, dass diese Verbindungen den Zellzyklus in den Phasen G0/G1 oder G2/M anhalten, wodurch die Zellteilung verhindert wird.[4]

G cluster_0 2-Aminothiazol-Derivat cluster_1 Zelluläre Ziele cluster_2 Zelluläre Effekte A Derivat B Proteinkinasen (z.B. Src, VEGFR, CK2) A->B Hemmung C Bcl-2 Familie A->C Modulation F Zellzyklus-Arrest A->F Induktion D Signaltransduktion B->D E Apoptose ↑ C->E G Zelltod D->G E->G F->G

Abbildung 2. Vereinfachter Signalweg der Antikrebs-Wirkung.

Antimikrobielle Aktivität

Das 2-Aminothiazol-Gerüst ist auch eine Quelle für potente antibakterielle und antimykotische Wirkstoffe.[7][11]

  • Antibakterieller Mechanismus: Studien deuten darauf hin, dass ein möglicher Wirkmechanismus die Hemmung des Enzyms UDP-N-Acetylmuramat-L-Alanin-Ligase (MurB) ist, das an der Biosynthese von Peptidoglycan in der bakteriellen Zellwand beteiligt ist.[3]

  • Antimykotischer Mechanismus: Bei Pilzen, wie Candida albicans, wurde die Hemmung der Lanosterol-14α-Demethylase (CYP51) als wahrscheinliches Ziel identifiziert.[3] Dieses Enzym ist entscheidend für die Biosynthese von Ergosterol, einem wesentlichen Bestandteil der pilzlichen Zellmembran.

G cluster_0 Bakterien cluster_1 Pilze A 2-Aminothiazol-Derivat B MurB Enzym A->B Hemmung E CYP51 Enzym A->E Hemmung C Peptidoglycan- Synthese B->C blockiert D Zellwand-Integrität verloren C->D F Ergosterol- Synthese E->F blockiert G Zellmembran- Integrität verloren F->G

Abbildung 3. Postulierte antimikrobielle Wirkmechanismen.

Zusammenfassung der quantitativen Daten

Die biologische Aktivität ausgewählter Derivate ist in den folgenden Tabellen zusammengefasst.

Tabelle 1: Antikrebs-Aktivität ausgewählter Derivate

VerbindungModifikationKrebszelllinieIC₅₀ (µM)Referenz
6d 2-Acetamido-5-CarboxamidK563 (Leukämie)Vergleichbar mit Dasatinib[9]
6d 2-Acetamido-5-CarboxamidMCF-7 (Brust)20.2[9]
6d 2-Acetamido-5-CarboxamidHT-29 (Dickdarm)21.6[9]
28 2-(subst. Phenylamino)HT29 (Dickdarm)0.63[12]
28 2-(subst. Phenylamino)HeLa (Zervix)6.05[12]
28 2-(subst. Phenylamino)A549 (Lunge)8.64[12]

Tabelle 2: Antimikrobielle Aktivität ausgewählter Derivate

VerbindungModifikationMikroorganismusMIC (µg/mL)Referenz
2a Schiff'sche BaseStaphylococcus epidermidis250[7]
2b Schiff'sche BasePseudomonas aeruginosa375[7]
2d Schiff'sche BaseStaphylococcus aureus250[7]
2g Schiff'sche BaseEscherichia coli375[7]
5a8 2-Benzamid, 4,5-DiarylCandida albicans9 (MIC₈₀, µM)[13]

Experimentelle Protokolle

Die folgenden Protokolle sind repräsentative Beispiele für die Derivatisierung von Methyl/Ethyl-2-amino-4-methylthiazol-5-carboxylat.

Protokoll 1: Synthese von 2-Acylamino-Derivaten (Allgemeines Verfahren)[1]
  • Lösen Sie Ethyl-2-amino-4-methylthiazol-5-carboxylat (1 Äquiv.) in einem geeigneten trockenen Lösungsmittel (z. B. THF, Pyridin).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam das entsprechende Acylchlorid oder Anhydrid (1.1-1.5 Äquiv.) und eine Base wie Triethylamin (1.5 Äquiv., falls nicht Pyridin als Lösungsmittel verwendet wird) hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.

  • überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird das Reaktionsgemisch mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Waschen Sie die organische Phase mit Salzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das gewünschte Produkt zu erhalten.

Protokoll 2: Synthese von Schiff'schen Basen (Allgemeines Verfahren)[7]
  • Lösen Sie Ethyl-2-amino-4-methylthiazol-5-carboxylat (1 Äquiv.) und das entsprechende Aldehyd (1 Äquiv.) in absolutem Ethanol.

  • Fügen Sie einige Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie das Reaktionsgemisch für 6-12 Stunden unter Rückfluss.

  • überwachen Sie die Reaktion mittels DC.

  • Kühlen Sie das Reaktionsgemisch nach Abschluss auf Raumtemperatur ab.

  • Das ausfallende Produkt wird durch Filtration gesammelt.

  • Waschen Sie den Feststoff mit kaltem Ethanol und trocknen Sie ihn, um die reine Schiff'sche Base zu erhalten. Eine weitere Reinigung kann durch Umkristallisation erfolgen.

Protokoll 3: Hydrolyse des Esters zu Carbonsäure[8]
  • Suspendieren Sie Methyl-2-amino-5-methylthiazol-4-carboxylat (1 Äquiv.) in einer wässrigen Lösung von Natriumhydroxid (z. B. 85 mM).

  • Erhitzen Sie die Mischung unter Rühren auf 50-60 °C, bis eine klare Lösung entsteht (ca. 30 Minuten).

  • Kühlen Sie die Lösung auf Raumtemperatur ab.

  • Säuern Sie die Lösung vorsichtig mit 1 M HCl auf einen pH-Wert von 3-4 an, um das Produkt auszufällen.

  • Sammeln Sie den Niederschlag durch Filtration in einem Büchnertrichter.

  • Reinigen Sie das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Methanol), um die reine Carbonsäure zu erhalten.

Protokoll 4: Amidkopplung zur Synthese von Carboxamiden (Allgemeines Verfahren)[9]
  • Lösen Sie die in Protokoll 3 synthetisierte 2-Amino-4-methylthiazol-5-carbonsäure (1 Äquiv.), das gewünschte Amin (1.1 Äquiv.) und einen Kopplungs-Hilfsstoff wie HOBt (1.2 Äquiv.) in einem aprotischen Lösungsmittel (z. B. DMF, DCM).

  • Fügen Sie ein Kopplungsreagenz wie EDC (1.2 Äquiv.) und eine Base wie DIPEA (2 Äquiv.) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.

  • Verdünnen Sie nach Abschluss der Reaktion die Mischung mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel.

  • Waschen Sie die organische Phase nacheinander mit verdünnter Säure, verdünnter Base und Salzlösung.

  • Trocknen Sie die organische Phase, filtrieren Sie und dampfen Sie sie ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Amid zu isolieren.

Schlussfolgerung

Methyl-2-amino-4-methylthiazol-5-carboxylat ist ein wertvoller Baustein für die Wirkstoffforschung. Die vorgestellten Derivatisierungsstrategien ermöglichen die Synthese großer Bibliotheken von Verbindungen mit vielfältigen pharmakologischen Profilen. Die bereitgestellten Protokolle und Daten dienen als Grundlage für Forscher, um neue Analoga mit verbesserter Wirksamkeit und Selektivität für den Einsatz als potenzielle Antikrebs- und antimikrobielle Mittel zu entwerfen und zu synthetisieren.

References

Analytical Techniques for the Characterization of Thiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key analytical techniques for the characterization of thiazole-containing compounds, which are pivotal scaffolds in drug discovery and development.[1][2][3] Detailed application notes and experimental protocols are presented for chromatography, mass spectrometry, and various spectroscopic methods.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification, separation, and quantification of thiazole derivatives from reaction mixtures, pharmaceutical formulations, and biological matrices.

Application Note: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiazole compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common modality.[4] This method allows for the separation of thiazole derivatives based on their hydrophobicity. UV detection is frequently employed for quantification, leveraging the chromophoric nature of the thiazole ring and any associated aromatic systems.[5]

Quantitative Data for HPLC Analysis of Thiazole Derivatives

The following table summarizes typical chromatographic conditions and data for the analysis of various thiazole compounds.

Compound/DerivativeColumnMobile PhaseFlow Rate (mL/min)Detection (λmax)Retention Time (min)Linearity RangeReference
ThiamazoleZorbax SB-C18 (150 x 4.6 mm, 3.5 µm)Gradient: 0.03 M ammonium acetate buffer and acetonitrile0.7252 nmNot Specified0.5 - 25 µg/mL[5]
Thiazole Derivative (Antifungal)C8 (250 x 4.6 mm, 5 µm)Gradient: 0.03% TFA in water and acetonitrile1.0250 nm~100.1 - Not Specified µg/mL[6]
Ampicillin-Thiadiazole DerivativeNucludar C18-DB (50 x 4.6 mm, 3 µm)Isocratic: 80% H₂O (0.1% acetic acid) + 20% Acetonitrile1.1260 nm4.9350.1 - 10 µg/mL[5]
Thiazole Derivative (Forced Degradation Study)Phenomenex C18 (250 x 4.6 mm, 5 µm)Isocratic: 30% Water + 70% Methanol1.0238 nm10.480Not Specified[4]
Aminothiazole (21MAT)Phenomenex Luna® C18 (50 × 4.6 mm, 5 µm)Isocratic: 55% (0.1% OPA in water) + 45% (0.1% OPA in acetonitrile)1.0272 nm2.16Not Specified[7]
Experimental Protocol: HPLC-UV Analysis of a Thiazole Compound in a Pharmaceutical Formulation

This protocol outlines a general procedure for the quantification of a thiazole-containing active pharmaceutical ingredient (API) in tablets.

1. Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade formic acid or ammonium acetate

  • Reference standard of the thiazole API

  • Pharmaceutical tablets containing the thiazole API

2. Sample Preparation:

  • Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the API.

  • Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of water and methanol).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients.

  • Prepare a series of calibration standards by dissolving the reference standard in the diluent.

3. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

  • UV Detection: At the λmax of the thiazole compound.

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the API in the sample solution from the calibration curve.

  • Calculate the amount of the API per tablet.

Mass Spectrometry for Structural Elucidation and Sensitive Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of thiazole compounds. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides highly sensitive and selective quantification.

Application Note: LC-MS/MS for Bioanalysis

LC-MS/MS is the gold standard for quantifying low concentrations of thiazole-containing drugs and their metabolites in biological matrices such as plasma, owing to its high sensitivity and specificity. The technique involves separating the analyte from the matrix using HPLC, followed by ionization (e.g., electrospray ionization - ESI) and detection by tandem mass spectrometry.

Mass Spectral Data for Thiazole Derivatives

The fragmentation patterns of thiazole compounds in the mass spectrometer are crucial for their identification.

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
5-Aryl-2-[(thiophen-2-ylmethylene)-hydrazino]-thiazoleEI299 (R=Me), 315 (R=OMe)Fragmentation produces the ion of 2-(methoxy)phenyl)-2-amino-thiazole.[8]
1,2,3-Thiadiazole DerivativesESI+[M+H]⁺[M+H-N₂]⁺, [M+H-AlkSO₂]⁺[9]
Letrozole (a triazole, for comparison)ESI+286.2217.1[10]
HPPTCA (thiazolidine derivative)ESI+Not specifiedNot specified[11]
Experimental Protocol: LC-MS/MS Quantification of a Thiazole Derivative in Human Plasma

This protocol provides a general method for the bioanalysis of a thiazole compound.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of an internal standard solution (a structurally similar compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.

3. Method Validation: The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized thiazole compounds.

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of thiazole derivatives. The chemical shifts of the protons and carbons in the thiazole ring are indicative of the substitution pattern.[12]

¹H and ¹³C NMR Chemical Shift Data for Thiazole Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
ThiazoleCDCl₃H2: 8.77, H4: 7.27, H5: 7.89C2: 153.4, C4: 143.7, C5: 115.2[13]
Thiazole Derivative 10dDMSO-d₆7.32 (s, 1H, thiazole-H), 7.39–7.53 (m, 7H, ArH), 7.60 (s, 1H, NH), 7.88 (d, J = 8.5Hz, 1H, ArH)108.1, 122.8, 123.8, 126.0, 128.0, 128.6, 128.8, 129.2[12]
Thiazole-methylsulfonyl Derivative 2eDMSO-d₆2.39 (s, 3H, CH₃), 3.25 (s, 3H, CH₃), 7.39 (d, 1H), 7.46–7.50 (m, 3H), 7.74 (d, 4H), 7.96–8.03 (m, 6H)14.48 (CH₃), 44.03 (CH₃), 105.38, 126.59, 126.82, 126.94, 127.25, 127.34, 127.65, 127.87, 127.96, 129.45, 139.56, 140.10, 140.71, 143.12, 170.02[14]
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (optional): For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

  • Data Processing and Interpretation: Process the spectra (Fourier transformation, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within the thiazole ring and its substituents give rise to a characteristic infrared spectrum.

Characteristic FTIR Absorption Bands for Thiazole Derivatives

Functional Group/VibrationWavenumber (cm⁻¹)IntensityReference
C=N stretch (thiazole ring)~1620 - 1500Medium to Strong[15]
C-H stretch (aromatic/thiazole)~3100 - 3000Medium to Weak[16]
C-S stretch (thiazole ring)~700 - 600Medium[17]
N-H stretch (amine substituent)~3400 - 3300Medium, Broad[18]
C=O stretch (carbonyl substituent)~1700 - 1650Strong[18]
Experimental Protocol: FTIR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid thiazole compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Application Note: UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and cost-effective method for the quantitative analysis of thiazole compounds, particularly in quality control settings. The absorbance of a solution containing the thiazole derivative is measured at its wavelength of maximum absorption (λmax) and is proportional to its concentration (Beer-Lambert law).

UV-Visible Spectral Data for Thiazole Compounds

CompoundSolventλmax (nm)Reference
ThiazoleNot specified~235[19]
ThiamazoleNot specified~250[5]
Nimesulide (for comparison)KOH395[20]
5-N-ArylaminothiazolesNot specified358-410[21]
Experimental Protocol: UV-Visible Spectrophotometric Assay
  • Solvent Selection: Choose a solvent in which the thiazole compound is soluble and that does not absorb in the same region as the analyte.

  • Determination of λmax: Prepare a dilute solution of the thiazole compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of the thiazole compound of known concentrations.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

X-ray Crystallography for Unambiguous Structure Determination

Application Note: Single-Crystal X-ray Diffraction

For novel thiazole compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.[2][22][23] This information is invaluable for understanding structure-activity relationships.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow high-quality single crystals of the thiazole compound, often by slow evaporation of a suitable solvent.[2]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Data Visualization and Analysis: Visualize the resulting structure and analyze bond lengths, bond angles, and intermolecular interactions.

Visualizations

Signaling Pathway

Many thiazole derivatives have been developed as anticancer agents that target specific signaling pathways.[24] For example, some thiazole compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][25][26][27]

PI3K_Akt_mTOR_Pathway_Inhibition_by_Thiazole GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes ThiazoleInhibitor Thiazole Derivative (Inhibitor) ThiazoleInhibitor->PI3K Inhibits Thiazole_Characterization_Workflow Synthesis Synthesis & Purification of Thiazole Compound StructureElucidation Structural Elucidation Synthesis->StructureElucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) StructureElucidation->NMR MS Mass Spectrometry (Molecular Weight) StructureElucidation->MS FTIR FTIR Spectroscopy (Functional Groups) StructureElucidation->FTIR Xray Single-Crystal X-ray (If crystals available) StructureElucidation->Xray Optional PurityAnalysis Purity & Quantification NMR->PurityAnalysis MS->PurityAnalysis FTIR->PurityAnalysis HPLC HPLC-UV (Purity Assessment) PurityAnalysis->HPLC LCMS LC-MS (Impurity Profiling) PurityAnalysis->LCMS Bioanalysis Bioanalytical Method Development & Validation HPLC->Bioanalysis LCMS->Bioanalysis LCMSMS LC-MS/MS in Biological Matrix Bioanalysis->LCMSMS PK_Studies Pharmacokinetic Studies LCMSMS->PK_Studies

References

Purification of Methyl 2-amino-4-methylthiazole-5-carboxylate by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Methyl 2-amino-4-methylthiazole-5-carboxylate via recrystallization. This compound and its derivatives are significant building blocks in medicinal chemistry, serving as intermediates in the synthesis of various therapeutic agents.[1][2] Achieving high purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients.

Introduction

This compound is a heterocyclic compound belonging to the aminothiazole class. Thiazole-containing compounds are known for a wide range of biological activities and are core structures in many pharmaceutical drugs.[1] The purity of this starting material directly impacts the yield and purity of subsequent reaction products in a drug development workflow. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3][4][5]

Data Presentation

The following tables summarize the key quantitative data related to this compound and its closely related ethyl ester analog, which provides a useful reference for expected outcomes.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical FormulaC₆H₈N₂O₂S
Molecular Weight172.20 g/mol
AppearanceSolid
Melting Point176-180 °C (for Ethyl ester)

Table 2: Recrystallization Data for the Analogous Ethyl Ester

ParameterValueSolventSource
Yield72.0%Ethyl Acetate[1][6]
Melting Point (after recrystallization)178-179 °CEthyl Acetate[1]
Purity (commercially available)≥ 99% (HPLC)Not Specified[2]

Experimental Protocols

This section details the recommended protocol for the recrystallization of this compound. The procedure is based on established laboratory practices for recrystallization and specific examples of purifying similar thiazole derivatives.[1][6][7]

Materials and Equipment
  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Ethanol (reagent grade)

  • Methanol (reagent grade)

  • Hexane (reagent grade)

  • Tetrahydrofuran (THF) (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For thiazole derivatives, polar protic solvents like ethanol and methanol are often good starting points.[7] Ethyl acetate has been successfully used for the recrystallization of the analogous ethyl ester, making it a primary candidate.[1][6] Solvent mixtures such as THF/hexane or methanol/water can also be effective.[8] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for a particular batch of crude material.

Recrystallization Protocol using Ethyl Acetate
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.

    • Heat the mixture to the boiling point of ethyl acetate (77 °C) while stirring continuously to facilitate dissolution.

    • Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.[7]

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry the crystals in a desiccator under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purification process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product A Crude Product B Add Minimal Hot Solvent A->B C Complete Dissolution B->C D Hot Filtration (optional) C->D Insoluble Impurities? E Slow Cooling C->E D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization NoCrystals No Crystals Form TooMuchSolvent Too much solvent used NoCrystals->TooMuchSolvent Supersaturated Supersaturated solution NoCrystals->Supersaturated OilingOut Oiling Out CoolingTooFast Cooling too rapid OilingOut->CoolingTooFast ImpureCompound Compound is impure OilingOut->ImpureCompound SolventBP_High Solvent boiling point > Compound melting point OilingOut->SolventBP_High LowYield Low Yield LowYield->TooMuchSolvent SolubilityInCold Significant solubility in cold solvent LowYield->SolubilityInCold ColoredCrystals Colored Crystals CoCrystallization Impurity co-crystallization ColoredCrystals->CoCrystallization ReduceVolume Reduce solvent volume TooMuchSolvent->ReduceVolume SlowCooling Allow for slower cooling CoolingTooFast->SlowCooling ScratchFlask Scratch inner flask wall/ Add seed crystal Supersaturated->ScratchFlask Charcoal Use activated charcoal/ Re-recrystallize ImpureCompound->Charcoal LowerBP_Solvent Use lower boiling point solvent SolventBP_High->LowerBP_Solvent IceBathCooling Cool in an ice bath SolubilityInCold->IceBathCooling CoCrystallization->Charcoal

Caption: Troubleshooting common issues in the recrystallization of thiazole derivatives.[7]

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-methylthiazole-5-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, including certain antibiotics and anti-cancer drugs. This document provides detailed application notes and protocols for the efficient scale-up synthesis of this compound. The focus is on a practical and high-yield one-pot procedure that simplifies traditional multi-step syntheses, making it suitable for industrial production. The presented data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

The 2-aminothiazole moiety is a significant pharmacophore found in a wide range of biologically active compounds. Specifically, this compound and its ethyl ester analogue serve as key building blocks in the synthesis of important drugs. For instance, it is a precursor to 4-methyl-5-formylthiazole, a key intermediate for the antibiotic Cefditoren pivoxil.[1][2] Traditional synthetic methods often involve a two-step process of first synthesizing an α-halo-β-ketoester followed by cyclization with thiourea.[2] These methods can be cumbersome, involve tedious work-ups, and may result in low overall yields.[2] This document outlines a more streamlined and efficient one-pot synthesis suitable for large-scale production.

Synthetic Pathway Overview

The recommended scale-up synthesis follows a one-pot procedure involving the bromination of a β-ketoester followed by in-situ cyclization with thiourea. This approach avoids the isolation of the potentially unstable α-bromo intermediate, simplifying the overall process and improving efficiency.[1][2]

Key Reaction Parameters and Data Summary

The following table summarizes the key reactants, their molar ratios, and typical yields achieved in the one-pot synthesis of the ethyl ester analog, which is expected to be comparable for the methyl ester.

Reactant/ParameterMolar EquivalentTypical Yield (%)Notes
Methyl Acetoacetate1.0-Starting β-ketoester.
N-Bromosuccinimide (NBS)1.2-Brominating agent.
Thiourea1.0-Forms the 2-aminothiazole ring.
Solvent System--A mixture of Water and Tetrahydrofuran (THF) is commonly used.[1][2]
Overall Yield -~70-85% Reported yields for similar one-pot procedures are generally high.[2]

Experimental Protocol: One-Pot Synthesis

This protocol details the synthesis of this compound.

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Toluene

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with methyl acetoacetate and a solvent mixture of water and tetrahydrofuran (THF), with a volume ratio of water to THF between 2:1 and 3:1.[1] The total solvent volume should be 20-50 times the volume of the methyl acetoacetate.[1]

  • Bromination: Cool the mixture to below 0°C. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at room temperature for approximately 2 hours. Monitor the disappearance of the starting material by a suitable method (e.g., TLC).[2]

  • Cyclization: To the reaction mixture, add thiourea. Heat the mixture to 80°C and maintain for approximately 2-3 hours.[2]

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. If necessary, concentrate the mixture under reduced pressure to a slurry.[3]

  • Neutralization and Filtration: Dilute the slurry with water and adjust the pH to basic with an ammonia solution to precipitate the product. Filter the solid product, wash with water, and then with a non-polar solvent like toluene to remove impurities.[1][3]

  • Drying: Dry the isolated solid under vacuum to obtain the final product, this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Reactor with Methyl Acetoacetate, Water, and THF bromination Cool to <0°C and add NBS start->bromination Step 1 stir Stir at Room Temp for 2h bromination->stir Step 2 cyclization Add Thiourea and Heat to 80°C for 2-3h stir->cyclization Step 3 cool Cool Reaction Mixture cyclization->cool Step 4 precipitate Neutralize with Ammonia to Precipitate Product cool->precipitate Step 5 filter Filter and Wash Solid precipitate->filter Step 6 dry Dry Under Vacuum filter->dry Step 7 end_product Final Product dry->end_product

Caption: Overall workflow for the one-pot synthesis.

Synthetic Reaction Pathway

reaction_pathway r1 Methyl Acetoacetate arrow1 H₂O/THF, <0°C to RT intermediate α-bromo intermediate (in-situ) plus1 + r2 NBS arrow1->intermediate arrow2 80°C intermediate_plus + r3 Thiourea product Methyl 2-amino-4-methyl- thiazole-5-carboxylate arrow2->product

References

Application Notes and Protocols: Thiazole Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the burgeoning field of thiazole derivatives as a promising class of antimicrobial agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of activity against various pathogenic microbes, including drug-resistant strains. This document outlines the antimicrobial activity of selected thiazole derivatives, details the experimental protocols for their evaluation, and visualizes key mechanisms and workflows pertinent to their discovery and development.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric. The following tables summarize the in vitro activity of various thiazole derivatives against a panel of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliOther Notable ActivityReference
Thiazole-Aminoguanidines Compound 4iMRSA: 24Potent against Gram-positive bacteria.
Thiazolyl-Triazole Schiff Bases Compound B10--L. monocytogenes: Better than ciprofloxacin.[1][1]
Compounds B5, B6, B11-15--P. aeruginosa: Strong inhibition.[1][1]
Pyrazole-Thiazole Hybrids Compound 7b0.22-0.250.22-0.25Active against MDR pathogens.[2][3][2][3]
Compound 4a-0.45A. baumannii: 0.44[3]
2-Phenylacetamido-Thiazoles Compound 166.251.56B. subtilis: 1.56, P. aeruginosa: 6.25[4]
Thiazole-based Hybrids Compound 9e-6.25-[5]
Compound 9c--S. pyogenes: 12.5[5]
Thiazole Derivatives Compound 3MRSA: 0.23-0.7Resistant E. coli: >3.75P. aeruginosa (Resistant): 0.47-0.94[6]
2,4-Disubstituted Thiazoles Compound 38-MIC values of 3.92–4.23-[7]

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansOther Notable ActivityReference
Thiazole Derivatives with Cyclopropane Various0.008–7.81Activity comparable or higher than nystatin.[8]
2-Hydrazinyl-4-phenyl-1,3-thiazoles Compounds 7a, 7b, 7c3.9Four times lower MIC than fluconazole.[9]
Heteroaryl(aryl) Thiazoles Compound 90.06–0.23T. viride: 0.08, A. niger: 0.11[6]
Compound 80.08–0.23T. viride: 0.08, A. niger: 0.11[6]
Benzothiazole Derivatives Compound 1450-75-[10]

Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget EnzymeIC50Reference
2-Phenylacetamido-Thiazoles E. coli KAS III (FabH)5.3 µM[4]
Thiazole Derivatives E. coli FabH5.8 µM to 48.1 µM[11]
Pyrazole-Thiazole Hybrids DNA Gyrase12.27–31.64 µM[2][3]
DHFR0.52–2.67 µM[2][3]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of novel antimicrobial candidates. The following are standard protocols for key in vitro assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth.
  • Bacterial/Fungal Strains: Use fresh, overnight cultures of the test microorganisms.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Aseptically transfer colonies of the microorganism into a sterile broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
  • Add 100 µL of the prepared inoculum to each well.
  • Include a growth control (inoculum without compound) and a sterility control (broth only).

4. Incubation and Reading:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

1. Preparation of Materials:

  • Test Compounds: Prepare solutions of the thiazole derivatives at known concentrations.
  • Bacterial/Fungal Strains: Use standardized inoculum as described in the broth microdilution protocol.
  • Media: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
  • Equipment: Sterile petri dishes, sterile cork borer, micropipettes.

2. Assay Procedure:

  • Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.
  • Allow the plates to dry for a few minutes.
  • Aseptically create wells in the agar using a sterile cork borer.
  • Add a defined volume (e.g., 100 µL) of the test compound solution into each well.
  • Include positive (known antibiotic) and negative (solvent) controls.

3. Incubation and Measurement:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
  • Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: In Vitro DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

1. Preparation of Materials:

  • Test Compounds: Prepare serial dilutions of the thiazole derivative.
  • Enzyme and Substrate: Purified DNA gyrase and relaxed plasmid DNA (e.g., pBR322).
  • Reagents: Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP), stop solution (containing SDS, EDTA, loading dye).
  • Equipment: Agarose gel electrophoresis system, gel documentation system.

2. Assay Procedure:

  • In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
  • Initiate the reaction by adding DNA gyrase.
  • Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).
  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
  • Terminate the reaction by adding the stop solution.

3. Analysis:

  • Load the reaction mixtures onto an agarose gel.
  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
  • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the positive control.

Protocol 4: In Vitro FabH Enzyme Inhibition Assay

This assay determines the inhibitory effect of a compound on the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, which is crucial for bacterial fatty acid synthesis.

1. Preparation of Materials:

  • Test Compounds: Prepare serial dilutions of the thiazole derivative.
  • Enzyme and Substrates: Purified FabH enzyme, acyl-CoA (e.g., acetyl-CoA), and malonyl-ACP.
  • Reagents: Assay buffer, detection reagents (e.g., radiolabeled substrates or a coupled spectrophotometric assay system).
  • Equipment: Scintillation counter or spectrophotometer.

2. Assay Procedure (Radiolabeled Method):

  • In a reaction tube, combine the assay buffer, radiolabeled acetyl-CoA, malonyl-ACP, and the test compound.
  • Initiate the reaction by adding the FabH enzyme.
  • Incubate at 37°C for a defined period.
  • Stop the reaction and separate the product from the unreacted substrate (e.g., by precipitation and filtration).

3. Analysis:

  • Quantify the amount of radiolabeled product formed using a scintillation counter.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams illustrate key concepts in the discovery and mechanism of action of thiazole-based antimicrobials.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Library_Synthesis Thiazole Derivative Library Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Primary Screening MIC_Testing MIC Determination (Antibacterial/Antifungal) HTS->MIC_Testing Hit Identification MOA_Studies Mechanism of Action (e.g., Enzyme Assays) MIC_Testing->MOA_Studies Potent Hits Toxicity Cytotoxicity Assays MIC_Testing->Toxicity SAR Structure-Activity Relationship (SAR) MOA_Studies->SAR ADME ADME/Tox Profiling SAR->ADME Optimized Leads In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Candidate Drug

Caption: Workflow for Antimicrobial Drug Discovery of Thiazole Derivatives.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Bacterial Topoisomerase II) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication_Blocked DNA Replication & Transcription Blocked DNA_Gyrase->Replication_Blocked Function Impaired Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->DNA_Gyrase Inhibition Inhibition Inhibition->DNA_Gyrase Bacterial_Death Bacterial Cell Death Replication_Blocked->Bacterial_Death

Caption: Mechanism of Action: Inhibition of DNA Gyrase by Thiazole Derivatives.

FabH_Inhibition Acetyl_CoA Acetyl-CoA FabH FabH Enzyme (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Condensation Condensation Reaction FabH->Condensation Membrane_Disruption Disruption of Cell Membrane Synthesis FabH->Membrane_Disruption Function Impaired Elongation Fatty Acid Elongation Cycle Condensation->Elongation Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->FabH Inhibition Inhibition Inhibition->FabH Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death

Caption: Mechanism of Action: Inhibition of FabH by Thiazole Derivatives.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Aminothiazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of 2-aminothiazole-based compounds as potential anticancer agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including approved anticancer drugs like Dasatinib.[1][2] These compounds have garnered significant interest due to their potent and diverse mechanisms of action, which include the inhibition of key signaling pathways and the disruption of cellular processes essential for cancer cell proliferation and survival.[3][4]

This guide details the synthetic methodologies for preparing these compounds, provides protocols for key biological assays to evaluate their efficacy, and presents quantitative data to facilitate the comparison of different derivatives. Furthermore, it visualizes the primary signaling pathways targeted by these agents to provide a deeper understanding of their mechanism of action.

I. Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[5][6] Variations of this method, including one-pot and microwave-assisted procedures, have been developed to improve efficiency and yield.[8][9]

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative, which can be adapted for various substituted α-haloketones and thioureas.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (or substituted thiourea) (1.0 - 1.5 eq)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

  • Base (optional, e.g., sodium acetate, pyridine, or triethylamine)

  • Stir bar and round-bottom flask

  • Reflux condenser or heating block

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.0 - 1.5 eq) in a suitable solvent (e.g., ethanol).

  • Add a base (optional, depending on the specific reactants and desired reaction conditions).

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.[10]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiazole derivative.

  • Dry the purified product under vacuum. The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[5]

One-Pot Variation: A facile one-pot synthesis can be achieved by reacting an aromatic methyl ketone with thiourea in the presence of a brominating agent like copper(II) bromide, which generates the α-bromoketone in situ.[7]

Microwave-Assisted Variation: For rapid and high-yield synthesis, the reaction can be performed in a sealed microwave reactor. Typically, the reactants are mixed in a suitable solvent (e.g., methanol) and irradiated at a specific temperature and pressure for a shorter duration (e.g., 30 minutes).[8]

II. Biological Evaluation of 2-Aminothiazole Anticancer Agents

A series of in vitro assays are crucial for determining the anticancer potential and mechanism of action of newly synthesized 2-aminothiazole derivatives.

A. Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12]

C. Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and can reveal if a compound induces cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in the G2/M phase is a common indicator of tubulin-targeting agents.[4][12]

D. Western Blot Analysis for Key Signaling Proteins

Western blotting is used to detect and quantify specific proteins to understand the effect of a compound on signaling pathways. For 2-aminothiazole derivatives, key targets often include proteins in the PI3K/Akt pathway.

Experimental Protocol: Western Blot for PI3K/Akt Pathway

  • Protein Extraction: Treat cells with the 2-aminothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-PI3K, PI3K, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

E. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare solutions of GTP, the test compound, and positive (e.g., Paclitaxel) and negative (e.g., Colchicine) controls.

  • Assay Setup: In a 96-well black microplate, add the test compound at various concentrations.

  • Reaction Initiation: Add the tubulin solution containing GTP and a fluorescent reporter (e.g., DAPI) to each well.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity against time. The rate and extent of polymerization can be determined, and the IC50 for tubulin polymerization inhibition can be calculated.[4]

III. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected 2-aminothiazole derivatives from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (6a)HeLa (Cervical)1.6 ± 0.8
A549 (Lung)4.5 ± 0.6
MCF-7 (Breast)25.3 ± 2.1
2,4-disubstituted thiazole amide (28)HT29 (Colon)0.63[3]
HeLa (Cervical)6.05[3]
A549 (Lung)8.64[3]
2-anilino-4-amino-5-(p-methylbenzoyl)thiazole (5t)HeLa (Cervical)-
TH-39K562 (Leukemia)0.78[3]
Valine prodrug of 2-aminothiazole (19)HCT15 (Colon)Potent Cytotoxicity[3]

Table 2: Effects of 2-Aminothiazole Derivatives on Cell Cycle and Apoptosis

Compound/DerivativeCancer Cell LineEffect on Cell CycleApoptosis InductionReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (6a)HeLa (Cervical)G1-phase arrestInduced apoptosis
TH-39K562 (Leukemia)G0/G1 arrestInduced apoptosis (caspase-3 activation, Bcl-2 down-regulation, Bax up-regulation)[3]
Valine prodrug of 2-aminothiazole (19)HL60 (Leukemia)G2/M arrest-[3]
2-anilino-4-amino-5-aroylthiazolesHeLa (Cervical)G2/M arrestInduced apoptosis
KPNB1 inhibitor (1)SK-OV3 (Ovarian)G2/M arrestInduced apoptosis via intrinsic pathway
2-(substituted)amino-1,3-thiazole (4b)HL-60 (Leukemia)G2/M arrestPre-G1 apoptosis, 4-fold increase in caspase 3

IV. Signaling Pathways and Mechanisms of Action

2-aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.

A. Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Several 2-aminothiazole derivatives have been identified as inhibitors of this pathway.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits Tubulin_Polymerization cluster_workflow Experimental Workflow Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Leads to CellDivision Cell Division MitoticSpindle->CellDivision Enables G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Aminothiazole 2-Aminothiazole Derivative Aminothiazole->Tubulin Inhibits Polymerization Synthesis Synthesis of 2-Aminothiazole Derivatives Bioassays In Vitro Biological Assays (MTT, Apoptosis, etc.) Synthesis->Bioassays Mechanism Mechanism of Action Studies (Western Blot, Tubulin Assay) Bioassays->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Application Notes and Protocols for N-acylation of Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-acylation of Methyl 2-amino-4-methylthiazole-5-carboxylate is a pivotal chemical transformation in the synthesis of a wide array of biologically active molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Derivatization of the exocyclic 2-amino group via acylation is a key strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1] This document provides detailed experimental protocols for the N-acylation of this compound using common acylating agents, a comparative summary of reaction conditions, and a visual representation of the experimental workflow.

Data Presentation: Comparative Summary of N-Acylation Reactions

The following table summarizes various N-acylation strategies for 2-aminothiazole derivatives, offering a comparative overview of reagents, reaction conditions, and reported yields. This data can guide the selection of an appropriate protocol based on the desired acyl group and available resources.

Acylation TypeAcylating AgentSubstrateSolventConditionsYield (%)
AcetylationAcetic AnhydrideEthyl 2-amino-4-methylthiazole-5-carboxylateAcetic Anhydride (reagent and solvent)Not specifiedHigh
SulfonylationArylsulfonyl ChloridesEthyl 2-amino-4-methylthiazole-5-carboxylatePyridineNot specifiedHigh
AcylationAcetyl chloride2-aminothiazoleDry AcetoneReflux, 2hNot specified, solid product obtained
BenzoylationBenzoyl chloride2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh
Acylation3-(trifluoromethyl)benzoyl chlorideThioamide precursorDCM, THF50°C, 30 min; then RT60-77
AcylationChloroacetyl chloride2-aminothiazole derivativeBasic conditionsNot specifiedNot specified

Note: The data presented is a compilation from various sources and may involve different substituted 2-aminothiazole substrates. Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is adapted from the acylation of the corresponding ethyl ester and is suitable for producing the N-acetyl derivative.[2][3]

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Deionized water

Procedure:

  • Place this compound into a round-bottom flask.

  • Add an excess of acetic anhydride to the flask to act as both the acylating agent and the solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Gently heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride.

  • Stir the resulting mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water to remove any residual acetic acid.

  • Dry the purified N-acetylated product, Methyl 2-acetylamino-4-methylthiazole-5-carboxylate, in a vacuum oven.

Protocol 2: N-Acylation using Acid Chlorides in Pyridine

This protocol is a general method for the acylation of 2-aminothiazoles using various acid chlorides.[2][3][4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, substituted benzoyl chlorides)

  • Dry pyridine

  • Round-bottom flask with a stir bar

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dry pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-acylated product.

Mandatory Visualization

The following diagram illustrates the general workflow for the N-acylation of this compound.

N_Acylation_Workflow start Start: Methyl 2-amino-4- methylthiazole-5-carboxylate reaction Reaction Mixture start->reaction reagents Acylating Agent (Acid Chloride or Anhydride) + Base/Solvent (e.g., Pyridine) reagents->reaction conditions Stirring (Temperature & Time Control) reaction->conditions Apply workup Aqueous Workup (Quenching, Extraction) conditions->workup Proceed to purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: N-Acylated Thiazole purification->product

Caption: General workflow for the N-acylation of the starting material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

A: Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. Here are key areas to investigate:

  • Reactant Purity and Stability: The purity of the starting materials, namely the α-haloketone and the thioamide, is crucial for a successful reaction.[1] Impurities can participate in side reactions, consuming the reactants and complicating the purification process. The stability of the thioamide can also be a limiting factor, particularly under acidic conditions.[1]

    • Solution: Ensure the purity of your reactants through appropriate purification techniques (e.g., recrystallization, distillation) before use. It is often recommended to use anhydrous solvents, as the presence of water can be detrimental in some cases.[1]

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a significant role in both the reaction rate and the final yield. The optimal solvent is dependent on the specific substrates being used.[1] For instance, in some one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux conditions.[1] Methanol is also a commonly used solvent, particularly in microwave-assisted syntheses.[1]

      • Solution: Conduct small-scale solvent screening experiments to identify the most suitable solvent for your particular reaction. A mixture of ethanol and water (1:1 v/v) at reflux has been shown to improve yields significantly in certain cases.

    • Temperature and Reaction Time: Conventional heating methods often necessitate several hours of refluxing.[1] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes, typically conducted at temperatures between 90-130°C.[1]

      • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If using conventional heating, ensure a consistent and appropriate reflux temperature. For faster and often cleaner reactions, consider employing a microwave reactor.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.

    • Solution: Carefully verify the stoichiometry of your reactants. A common protocol involves using a slight excess of the thioamide.

Issue 2: Formation of Impurities and Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of impurities. What are the common side products in Hantzsch synthesis and how can I minimize their formation?

A: The formation of side products is a common challenge. Key factors influencing this are reaction conditions and the nature of the starting materials.

  • Common Side Products: While the Hantzsch synthesis is generally high-yielding, potential side reactions can occur. These can include the formation of isomeric thiazole products when using unsymmetrical thioamides, or byproducts from the decomposition of reactants under harsh conditions.

  • Minimizing Side Product Formation:

    • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of both starting materials and the desired product.

      • Solution: Monitor the reaction closely by TLC to stop it once the starting materials are consumed and the product spot is maximized.

    • pH Control: The pH of the reaction medium can influence the reaction pathway and the formation of byproducts.

      • Solution: For reactions sensitive to pH, consider using a buffer or carefully controlling the addition of any acidic or basic reagents.

    • Reactant Quality: As mentioned previously, impurities in the starting materials are a primary source of unwanted side reactions.

      • Solution: Use highly pure reactants.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure product from my reaction mixture. What are the recommended purification techniques for thiazole derivatives?

A: The purification strategy depends on the physical properties of your synthesized thiazole.

  • Precipitation and Filtration: Many thiazole products, especially 2-aminothiazoles, are poorly soluble in water and can be precipitated by neutralizing the reaction mixture.[2]

    • Procedure: After the reaction is complete, cool the mixture and pour it into a beaker containing a weak base solution (e.g., 5% Na2CO3).[2] The precipitated product can then be collected by filtration, washed with water, and dried.[2]

  • Recrystallization: This is a standard technique for purifying solid products.

    • Procedure: Choose a solvent or a solvent mixture in which your product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing thiazoles include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification method.

    • Procedure: The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical. The ideal eluent system can be determined by running TLC plates with different solvent mixtures (e.g., ethyl acetate/hexane). The goal is to find a system that provides good separation between your product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

Q2: Can I use catalysts to improve the reaction?

A2: While the traditional Hantzsch synthesis is often performed without a catalyst, certain variations can benefit from their use. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot, three-component syntheses, leading to high yields under both conventional heating and ultrasonic irradiation.

Q3: How can I control the regioselectivity when using an N-substituted thiourea?

A3: When using an N-monosubstituted thiourea, there is a possibility of forming two different isomeric products. The reaction conditions, particularly the solvent and pH, can influence the regioselectivity. Performing the reaction in a neutral solvent typically leads to the formation of 2-(N-substituted amino)thiazoles. Conversely, conducting the synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.

Q4: Are there greener alternatives to the traditional Hantzsch synthesis?

A4: Yes, several environmentally benign approaches have been developed. These include:

  • Microwave-assisted synthesis: This method significantly reduces reaction times and often leads to cleaner products and higher yields.

  • Ultrasonic irradiation: Similar to microwave synthesis, ultrasound can accelerate the reaction and improve yields.

  • Solvent-free conditions: In some cases, the reaction can be carried out by grinding the reactants together, eliminating the need for a solvent.

  • Use of green catalysts: Employing reusable solid acid catalysts can make the process more environmentally friendly.

Data Presentation

The following tables summarize quantitative data on the optimization of Hantzsch thiazole synthesis under various conditions.

Table 1: Optimization of Reaction Conditions for a One-Pot Hantzsch Thiazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Water255No reaction
2-WaterReflux550
3-Ethanol255No reaction
4-EthanolReflux565
5-Methanol255No reaction
6-MethanolReflux560
7-1-ButanolReflux570
8-2-PropanolReflux568
9-Ethanol/Water (1:1)Reflux575
10SiW.SiO₂ (5)Ethanol/Water (1:1)Reflux3.580
11SiW.SiO₂ (10)Ethanol/Water (1:1)Reflux385
12SiW.SiO₂ (15)Ethanol/Water (1:1)Reflux287
13SiW.SiO₂ (20)Ethanol/Water (1:1)Reflux287
14SiW.SiO₂ (15)Ethanol/Water (1:1)25220
15SiW.SiO₂ (15)Ethanol/Water (1:1)45255
16SiW.SiO₂ (15)Ethanol/Water (1:1)65287

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.

Table 2: Comparison of Conventional Heating and Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)
1aConventional653.5 h87
1bUltrasonicRoom Temp.2 h87
2aConventional653 h88
2bUltrasonicRoom Temp.2 h88
3aConventional652.5 h90
3bUltrasonicRoom Temp.1.5 h90

This table illustrates that ultrasonic irradiation can significantly reduce reaction times without compromising the yield compared to conventional heating.

Experimental Protocols

Protocol 1: General Procedure for Conventional Hantzsch Thiazole Synthesis

This protocol describes a typical synthesis of a 2-aminothiazole derivative.

  • Reactant Preparation: In a round-bottom flask, combine the α-haloketone (1 mmol) and the thiourea derivative (1.1 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., 5 mL of ethanol).

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing a cold solution of 5% sodium carbonate to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol provides a general method for a rapid synthesis using microwave irradiation.

  • Reactant Mixture: In a specialized microwave reaction vessel, combine the α-haloketone (1 mmol) and the thiourea derivative (1 mmol).

  • Solvent Addition: Add 2 mL of a suitable solvent (e.g., methanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).

  • Work-up: After the reaction is complete and the vessel has cooled, collect the solid product by filtration.

  • Purification: Wash the product with a small amount of cold solvent (e.g., methanol) to remove any unreacted starting materials. Microwave synthesis often results in a cleaner product, potentially reducing the need for further purification.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing Hantzsch thiazole synthesis.

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants (α-haloketone, thioamide) start->reactants solvent Add Solvent reactants->solvent heat Heat & Stir solvent->heat monitor Monitor by TLC heat->monitor isolate Isolate Crude Product (Precipitation/Filtration) monitor->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Yield cluster_reactants Reactant Issues cluster_conditions Reaction Conditions start Low Product Yield? purity Impure Reactants? start->purity stability Thioamide Degradation? start->stability stoichiometry Incorrect Stoichiometry? start->stoichiometry solvent Suboptimal Solvent? start->solvent temp_time Incorrect Temp/Time? start->temp_time sol_purity sol_purity purity->sol_purity Solution: Purify Reactants sol_stability sol_stability stability->sol_stability Solution: Check pH, Use Fresh Thioamide sol_stoich sol_stoich stoichiometry->sol_stoich Solution: Verify Molar Ratios sol_solvent sol_solvent solvent->sol_solvent Solution: Screen Solvents sol_temp_time sol_temp_time temp_time->sol_temp_time Solution: Monitor by TLC, Optimize Conditions

Caption: Troubleshooting logic for low yield in Hantzsch synthesis.

References

Technical Support Center: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo-β-ketoester with a thioamide. In this specific synthesis, the typical starting materials are methyl acetoacetate, a halogenating agent (such as N-bromosuccinimide (NBS) or sulfuryl chloride to form the α-halo intermediate in situ), and thiourea. One-pot procedures where the halogenation and cyclization occur sequentially in the same reaction vessel are often employed for their efficiency.[1]

Q2: What are the potential side products in this synthesis?

Several side products can form under various conditions. The most common include:

  • 2-Imino-4-methyl-5-methoxycarbonyl-2,3-dihydrothiazole: An isomer of the desired product that can form under acidic conditions.

  • 2-Amino-4-methylthiazole-5-carboxylic acid: Resulting from the hydrolysis of the methyl ester group, especially during aqueous workup or under acidic or basic conditions.

  • Unreacted Starting Materials: Incomplete conversion can leave residual methyl acetoacetate, its halogenated derivative, or thiourea.

  • Dimerization/Polymerization Products: Under certain conditions, side reactions involving the reactive intermediates can lead to higher molecular weight impurities.

  • Pseudothiohydantoin: Can be formed from the reaction of thiourea with an incorrect starting material like ethyl chloroacetate, highlighting the importance of using the correct α-halo-β-ketoester.

Q3: How can I minimize the formation of the 2-imino tautomer?

The formation of the 2-imino-2,3-dihydrothiazole isomer is more prevalent under acidic conditions, particularly when using N-substituted thioureas.[2] While less common with unsubstituted thiourea, maintaining a neutral or slightly basic pH during the cyclization and workup can help minimize its formation. Careful control of the reaction temperature can also be beneficial.

Q4: What are the best practices for the purification of the final product?

Purification is typically achieved through recrystallization.[1] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures containing these solvents. The crude product is often first isolated by filtration after adjusting the pH of the reaction mixture to precipitate the product. Washing the filtered solid with water can help remove inorganic salts and water-soluble impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Incomplete Halogenation of Methyl Acetoacetate Ensure the complete conversion of methyl acetoacetate to its α-halo derivative before the addition of thiourea. Monitor the reaction by TLC or GC.The Hantzsch synthesis requires the α-haloketoester for cyclization. Unreacted methyl acetoacetate will not participate in the desired reaction.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. A slight excess of thiourea may be beneficial in some cases to ensure complete consumption of the electrophilic intermediate.Deviations from the optimal stoichiometry can lead to incomplete reactions and the formation of side products.
Suboptimal Reaction Temperature Optimize the reaction temperature for both the halogenation and cyclization steps. The halogenation is often performed at a lower temperature, while the cyclization may require heating.Excessively high temperatures can lead to the decomposition of reactants or products and the formation of tars, while temperatures that are too low will result in slow or incomplete reactions.
Inappropriate pH during Workup Carefully adjust the pH of the reaction mixture during workup to ensure complete precipitation of the product. The amino group on the thiazole ring can be protonated at low pH, increasing its solubility in aqueous solutions.The solubility of the product is pH-dependent. Finding the optimal pH for precipitation is crucial for maximizing the isolated yield.
Product Loss During Recrystallization Use a minimal amount of a suitable hot solvent for recrystallization and allow for slow cooling to maximize crystal formation.Using an excessive amount of solvent or cooling too rapidly can result in a significant portion of the product remaining in the mother liquor.
Problem 2: Presence of a Major Impurity with a Similar Mass in MS Analysis

Possible Cause & Identification

This is often indicative of the formation of the isomeric side product, 2-Imino-4-methyl-5-methoxycarbonyl-2,3-dihydrothiazole .

  • Identification: The amino and imino tautomers can often be distinguished by ¹H NMR spectroscopy. The chemical shifts of the protons on the thiazole ring and the N-H protons will differ between the two isomers. In some cases, IR spectroscopy can also be useful, as the C=N and N-H stretching frequencies may differ.

Solutions

Troubleshooting Step Rationale
Control Reaction pH As mentioned in the FAQs, avoid acidic conditions during the reaction and workup to disfavor the formation of the imino tautomer. The use of a non-acidic solvent and a mild base during workup is recommended.
Optimize Reaction Time and Temperature Prolonged reaction times or excessively high temperatures might promote isomerization. Aim for the shortest reaction time that provides a good conversion to the desired product.
Problem 3: Product is a Carboxylic Acid Instead of a Methyl Ester

Possible Cause & Identification

This indicates the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Identification: The presence of the carboxylic acid can be confirmed by several analytical techniques:

    • ¹H NMR: The disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).

    • IR Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency.

    • Mass Spectrometry: A decrease in the molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom.

Solutions

Troubleshooting Step Rationale
Avoid Harsh Acidic or Basic Conditions Minimize exposure of the product to strong acids or bases, especially at elevated temperatures during workup and purification.
Use Anhydrous Solvents Ensure that the solvents used in the reaction are sufficiently dry, especially if the reaction is run at elevated temperatures for an extended period.
Modify Workup Procedure If an aqueous workup is necessary, perform it at a low temperature and minimize the contact time. Neutralize the reaction mixture carefully to a pH where the ester is stable.

Experimental Protocols & Methodologies

A general one-pot experimental protocol for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be adapted for the methyl ester, is as follows:

  • Halogenation: Methyl acetoacetate is dissolved in a suitable solvent (e.g., a mixture of water and THF).

  • The solution is cooled (e.g., to 0°C), and a halogenating agent like N-bromosuccinimide (NBS) is added portion-wise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization: Thiourea is then added to the reaction mixture.

  • The mixture is heated (e.g., to 80°C) for a few hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered. The pH of the filtrate is adjusted with a base (e.g., ammonia water) to precipitate the crude product. The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethyl acetate to yield the pure product.

Visualizations

Hantzsch Thistle Synthesis Workflow

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A Methyl Acetoacetate D In situ Halogenation A->D B Halogenating Agent (e.g., NBS) B->D C Thiourea E Cyclization C->E D->E F pH Adjustment & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I This compound H->I

Caption: Workflow for the Hantzsch synthesis of the target compound.

Potential Side Product Formation Pathways

Side_Products Potential Side Product Formation Pathways A Reaction Intermediate B Desired Product (Amino Tautomer) A->B Main Pathway C Imino Tautomer Side Product A->C Acidic Conditions D Hydrolysis Side Product (Carboxylic Acid) B->D Aqueous Acid/Base Workup

Caption: Logical relationships leading to common side products.

References

Technical Support Center: Synthesis of 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazole-5-carboxylates and improving yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-aminothiazole-5-carboxylates.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of 2-aminothiazole-5-carboxylates can stem from several factors. Systematically evaluating each step of your process is crucial for identifying the root cause.

    Possible Causes and Solutions:

    • Purity of Starting Materials: The quality of your reactants is paramount. Ensure that your α-halocarbonyl compounds and thiourea derivatives are pure. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.

    • Reaction Conditions: The reaction temperature and time are critical parameters. For the Hantzsch thiazole synthesis, reactions are often carried out under reflux.[1] Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Refer to the detailed experimental protocols below for specific guidance.

    • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. Verify the stoichiometry of your α-halocarbonyl compound and thiourea derivative.

    • Inefficient Cyclization: The key ring-forming step may be inefficient. The choice of solvent can influence the cyclization process. Alcohols like ethanol or methanol are commonly used. In some cases, a biphasic solvent system may be beneficial.[1]

    • Product Degradation: The desired 2-aminothiazole-5-carboxylate may be susceptible to degradation under the reaction or work-up conditions. Consider analyzing the reaction mixture at different time points to monitor product formation and potential decomposition.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize their occurrence.

    Common Side Reactions and Mitigation Strategies:

    • Formation of By-products from α-Halocarbonyl Compounds: Self-condensation of the α-halocarbonyl compound can occur, especially in the presence of a base. Ensure slow addition of reagents and maintain optimal reaction temperatures.

    • Thiourea Decomposition: Thiourea can decompose under harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times.

    • Oxidation of the Thiazole Ring: The thiazole ring can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

    • Hydrolysis of the Ester Group: If your target molecule contains an ester functional group, it may be prone to hydrolysis, particularly under acidic or basic conditions during work-up. Use mild work-up procedures and control the pH carefully.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify my target 2-aminothiazole-5-carboxylate. What are the recommended procedures?

  • Answer: Effective isolation and purification are critical for obtaining a high-purity product.

    Isolation and Purification Techniques:

    • Precipitation/Crystallization: The product can often be precipitated by adjusting the pH of the reaction mixture or by adding a suitable anti-solvent.

    • Recrystallization: This is a powerful technique for purifying solid products.[1] The choice of solvent is crucial. Common solvent systems for recrystallization of 2-aminothiazole-5-carboxylates include:

      • Tetrahydrofuran (THF) / Hexane[2]

      • Methanol / Water[2]

      • C5-C8 alkanes, C4-C8 ethers, C4-C8 esters[2]

    • Column Chromatography: For challenging separations, column chromatography using silica gel can be employed. The appropriate eluent system will depend on the polarity of your specific compound.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes for preparing 2-aminothiazole-5-carboxylates?

  • Answer: The two primary and industrially relevant methods are the Hantzsch thiazole synthesis and a multi-step synthesis starting from acrylamide precursors.[2] The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thiourea derivative and is a classic and widely used method.[2][3] The acrylamide-based route is a more modern approach that can offer high efficiency and chemoselectivity.[2]

  • Question: How can I improve the yield of the Hantzsch thiazole synthesis for my specific substrate?

  • Answer: To optimize the yield, consider the following factors:

    • Solvent: While alcohols are common, exploring other solvents or solvent mixtures may improve solubility and reaction rates.

    • Temperature: A systematic study of the reaction temperature can help find the optimal balance between reaction rate and prevention of side reactions.

    • Catalyst: While the Hantzsch synthesis is often performed without a catalyst, acidic or basic catalysts can sometimes accelerate the reaction. However, their use should be carefully evaluated to avoid promoting side reactions.

  • Question: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

  • Answer: Yes, always consult the Safety Data Sheet (SDS) for each reagent. α-Halocarbonyl compounds are often lachrymatory and corrosive. Thiourea and its derivatives can be toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Aminothiazole-5-carboxamides

FeatureHantzsch Thiazole SynthesisAcrylamide Precursor Route
Starting Materials α-halocarbonyl compound, thiourea derivativeAcrylamide derivatives
Key Steps Condensation and cyclizationMulti-step including amide formation
Advantages Classic, well-established methodHigh efficiency, good chemoselectivity
Considerations Availability and stability of α-halocarbonylsLonger synthetic sequence

Table 2: Typical Reaction Conditions for Hantzsch-Type Synthesis

ParameterConditionReference
Reactants 2,3-Dichloroacryloyl Chloride, 2-chloro-6-methylaniline[2]
Solvent Tetrahydrofuran (THF)[2]
Temperature 10-20 °C[2]
Yield 74%[2]

Table 3: Purification Parameters

MethodSolvent SystemTemperature Range (°C)Preferred Temperature (°C)Reference
RecrystallizationTHF/Hexane, Methanol/Water-20 to 1000 to 60[1][2]
RecrystallizationC5-C8 alkanes, C4-C8 ethers, C4-C8 esters-20 to 1000 to 60[1][2]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

This protocol is adapted from an industrial process and is suitable for large-scale production.[2]

Step 1: Synthesis of the Amide Intermediate

  • In a suitable reactor, dissolve the substituted aniline (e.g., 2-chloro-6-methylaniline) in an appropriate solvent such as tetrahydrofuran (THF).

  • Cool the solution to a temperature between 10-20°C.

  • Slowly add 2,3-dichloroacryloyl chloride to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or other appropriate analytical method).

  • Proceed to the next step with the resulting amide intermediate solution.

Step 2: Bromination and Cyclization

  • To the solution containing the amide intermediate, add N-bromosuccinimide (NBS) portion-wise, maintaining the reaction temperature.

  • After the addition is complete, add thiourea to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete cyclization.

  • Upon completion, cool the reaction mixture and proceed with product isolation and purification as described in the troubleshooting section.

Mandatory Visualization

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product alpha_halocarbonyl α-Halocarbonyl Compound condensation Condensation alpha_halocarbonyl->condensation Step 1 thiourea Thiourea Derivative thiourea->condensation cyclization Cyclization condensation->cyclization Step 2 product 2-Aminothiazole-5-carboxylate cyclization->product

Caption: Workflow for the Hantzsch-based synthesis.

Acrylamide_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product acrylamide Acrylamide Precursor amide_formation Amide Formation acrylamide->amide_formation Step 1 aniline Aniline Derivative aniline->amide_formation intermediate Key Intermediate amide_formation->intermediate cyclization Thiazole Ring Formation intermediate->cyclization Multi-step product 2-Aminothiazole-5-carboxylate cyclization->product

Caption: Workflow for the acrylamide precursor-based synthesis.

Troubleshooting_Logic start Low Yield Issue check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_stoichiometry Confirm Stoichiometry start->check_stoichiometry optimize_solvent Optimize Solvent System check_purity->optimize_solvent check_conditions->optimize_solvent check_stoichiometry->optimize_solvent purification_issue Review Purification Method optimize_solvent->purification_issue solution Improved Yield purification_issue->solution

Caption: Logical workflow for troubleshooting low yield issues.

References

Troubleshooting low yield in thiazole cyclization reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole Cyclization Reactions

Welcome to the technical support center for thiazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding low yields in these critical synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your thiazole synthesis experiments, with a focus on the widely used Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the most common contributing factors?

A: Low yields in the Hantzsch synthesis, a robust reaction forming thiazoles from α-haloketones and thioamides, can often be traced back to several key factors:

  • Poor Quality of Starting Materials: The purity and stability of your reactants are paramount.

    • α-Haloketones: These reagents can be unstable and degrade over time, especially if they are sensitive to light or moisture. It is crucial to use freshly prepared or purified α-haloketones for the best results. Their reactivity is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond.[1]

    • Thioamides/Thiourea: Ensure the thioamide or thiourea is of high purity. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require specific temperature control. While some reactions proceed at room temperature, others may need heating to reflux.[2][3] Excessively high temperatures can, however, lead to the decomposition of reactants or products.[2]

    • Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used.[4] A 1:1 mixture of ethanol and water has also been shown to be effective, providing good yields and being an environmentally benign option.[5]

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. It is common to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete consumption of the α-haloketone.[4]

  • Inefficient Cyclization or Intermediate Formation: The reaction proceeds through the formation of an intermediate, followed by cyclization and dehydration.[4][6] If any of these steps are hindered, the overall yield will be low.

  • Product Loss During Work-up and Purification: The desired thiazole product might be lost during the extraction and purification steps. Incomplete neutralization of the reaction mixture can lead to the product remaining in the aqueous phase during extraction.[2]

Issue 2: Presence of Significant Impurities or Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I minimize them?

A: The formation of side products is a common reason for low yields of the desired thiazole. Here are some potential side reactions and strategies to mitigate them:

  • Formation of Dihydrothiazole Intermediate: Incomplete dehydration of the hydroxythiazoline intermediate can result in the presence of the corresponding dihydrothiazole.

    • Solution: Ensure adequate heating and/or acidic conditions to promote the final dehydration step to the aromatic thiazole.

  • Reaction of α-Haloketone with Itself (Favorskii Rearrangement): Under basic conditions, α-haloketones can undergo self-condensation or rearrangement.

    • Solution: Control the addition of base and maintain an appropriate reaction temperature.

  • Formation of Isomeric Products: When using N-monosubstituted thioureas, there is a possibility of forming isomeric products (2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles). The regioselectivity can be influenced by the reaction conditions.[7]

    • Solution: Running the reaction under neutral conditions typically favors the formation of 2-(N-substituted amino)thiazoles. Acidic conditions may lead to a mixture of isomers.[7]

  • Degradation of Starting Materials or Product: As mentioned, α-haloketones can be unstable. The thiazole product itself might also be sensitive to harsh reaction or work-up conditions.

    • Solution: Use fresh reagents and consider milder reaction conditions. Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to degradation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of thiazole synthesis, based on literature data.

Table 1: Effect of Solvent and Temperature on Thiazole Synthesis

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1EthanolReflux (78)675[2]
2MethanolReflux (65)868[2]
3IsopropanolReflux (82)578[2]
4Ethanol/Water (1:1)652-3.579-90[5]
5Ethanol/Water (1:1)Room Temp (Ultrasonic)1.5-279-90[5]

Table 2: Effect of Catalyst on a One-Pot Hantzsch Thiazole Synthesis [5]

EntryCatalystAmount of Catalyst (mol%)SolventTemperature (°C)Yield (%)
1None0Ethanol/Water (1:1)6550
2SiW.SiO₂5Ethanol/Water (1:1)6565
3SiW.SiO₂10Ethanol/Water (1:1)6578
4SiW.SiO₂15Ethanol/Water (1:1)6587
5SiW.SiO₂20Ethanol/Water (1:1)6587

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis[4]

This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and let it air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives[5]

This protocol describes an efficient and environmentally friendly synthesis.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure under Conventional Heating:

  • Combine all reactants and the catalyst in a round-bottom flask.

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid and wash with ethanol.

  • Dissolve the remaining solid in acetone and filter to remove the catalyst.

  • Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.

Procedure under Ultrasonic Irradiation:

  • Combine all reactants and the catalyst in a suitable vessel.

  • Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • Follow the work-up procedure described for conventional heating.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Hantzsch thiazole synthesis.

experimental_workflow start Start reactants Combine α-haloketone and thioamide in solvent start->reactants reaction Heat reaction mixture (e.g., reflux) reactants->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Cool and pour into base solution (e.g., Na2CO3) monitor->workup Reaction complete filtration Filter the precipitate workup->filtration purification Wash and dry the product filtration->purification end End purification->end

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting low yields in your thiazole cyclization reaction.

troubleshooting_low_yield problem Low Yield q1 Starting materials pure and stable? problem->q1 question question solution solution s1 Use fresh/purified α-haloketone and high-purity thioamide. q1->s1 No q2 Reaction conditions optimized? q1->q2 Yes s1->q1 s2 Adjust temperature, solvent, and reaction time. Optimize stoichiometry. q2->s2 No q3 Work-up and purification efficient? q2->q3 Yes s2->q2 s3 Ensure complete neutralization before extraction. Perform multiple extractions. q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Regioselective Synthesis of Unsymmetrical Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical thiazoles. The focus is on preventing the formation of undesired regioisomers, a common challenge in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing unsymmetrical thiazoles, and which are prone to regioisomer formation?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] While versatile, the Hantzsch synthesis can lead to mixtures of regioisomers when both the α-haloketone and the thioamide are unsymmetrical. Other methods include the Cook-Heilbron synthesis for 5-aminothiazoles and the Gabriel synthesis.[3] The Cook-Heilbron synthesis, which reacts α-aminonitriles with reagents like carbon disulfide, generally offers good regioselectivity for 5-amino substituted thiazoles.[3]

Q2: What are the primary factors that influence regioselectivity in the Hantzsch thiazole synthesis?

A2: The regioselectivity of the Hantzsch synthesis is primarily dictated by the initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. The key factors influencing this step are:

  • Steric Hindrance: The sulfur atom will preferentially attack the less sterically hindered carbon of the α-haloketone.

  • Electronic Effects: The electrophilicity of the carbonyl carbon and the adjacent carbon bearing the halogen play a crucial role. Electron-withdrawing groups on the ketone can influence the site of attack.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or acids can significantly alter the reaction pathway and, consequently, the regioisomeric outcome.[4] For instance, conducting the Hantzsch synthesis under acidic conditions has been shown to change the regioselectivity.[4]

Q3: How can I control the reaction conditions to favor the formation of a single regioisomer?

A3: Controlling reaction conditions is a key strategy for achieving regioselectivity. Here are some approaches:

  • Microwave Irradiation: This technique can dramatically reduce reaction times and often leads to higher yields and improved regioselectivity.[5]

  • Solvent-Free Synthesis: Grinding the reactants together without a solvent can be an environmentally friendly and highly regioselective method.[6]

  • Acid Catalysis: The use of acidic conditions can alter the regioselectivity of the Hantzsch synthesis, sometimes favoring the formation of the less common regioisomer.[4]

  • Temperature Control: Precise temperature management can help favor one reaction pathway over another, thus improving the ratio of the desired regioisomer.

Q4: Are there alternative synthetic routes that offer better regiocontrol?

A4: Yes, several modern synthetic strategies have been developed to provide better regiocontrol. These include:

  • One-pot multi-component reactions: These methods often employ specific catalysts and conditions to ensure high regioselectivity.[5]

  • Visible-light mediated synthesis: This emerging technique can offer high regioselectivity under mild and green conditions.

  • Use of specific starting materials: The choice of starting materials can be tailored to favor the formation of a specific regioisomer. For example, using α-diazoketones or vinyl azides can lead to highly regioselective transformations.

Troubleshooting Guide: Regioisomer Formation

This guide addresses common issues encountered during the synthesis of unsymmetrical thiazoles and provides actionable solutions.

Issue 1: My reaction produces a mixture of regioisomers, with the undesired isomer being the major product.

  • Possible Cause: The reaction conditions may favor the formation of the thermodynamically more stable, yet undesired, regioisomer. The initial nucleophilic attack might be occurring at the "wrong" carbon of the α-haloketone due to subtle electronic or steric effects.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be your desired regioisomer. Conversely, if the desired product is the thermodynamically more stable one, increasing the temperature might be beneficial.

    • Change the Solvent: The polarity of the solvent can influence the transition states of the competing reaction pathways. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

    • Investigate pH: If using the Hantzsch synthesis, consider adding an acid catalyst. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture with 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, and the ratio can be influenced by the acid concentration.[4]

Issue 2: The separation of the resulting regioisomers by column chromatography is extremely difficult.

  • Possible Cause: The regioisomers may have very similar polarities, making them co-elute during chromatography.

  • Troubleshooting Steps:

    • Optimize Reaction for Higher Selectivity: The most effective solution is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer. Refer to the suggestions in Issue 1.

    • Derivative Formation: If the isomers cannot be separated, consider derivatizing the mixture. The different placement of functional groups on the regioisomers might lead to derivatives with significantly different physical properties (e.g., polarity, crystallinity), facilitating their separation.

    • Alternative Purification Techniques: Explore other purification methods such as preparative thin-layer chromatography (prep-TLC), high-performance liquid chromatography (HPLC), or crystallization.

Data on Regioselective Thiazole Synthesis Methods

The following table summarizes yields for various regioselective thiazole synthesis methods. Note that specific regioisomeric ratios are often not reported, with many procedures claiming "exclusive" or "single isomer" formation.

Synthetic MethodGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Synthesis (Acidic Conditions) Up to 73% for the less common isomer20 minAllows for a change in regioselectivity compared to neutral conditions.[4]May still produce a mixture of isomers requiring separation.[4]
Microwave-Assisted Hantzsch Synthesis Good to Excellent (79-90%)30-175 secondsRapid reaction times, high yields, and often high regioselectivity.[5]Requires specialized microwave equipment.
Solvent-Free Hantzsch Synthesis (Grinding) HighShortEnvironmentally friendly, simple workup, high selectivity reported.[6]May not be suitable for all substrates; scalability can be a concern.
One-Pot Multi-Component Synthesis Good to Excellent (79-90%)VariesHigh efficiency, often high regioselectivity, and use of a reusable catalyst.[5]Optimization of multiple components and conditions may be required.

Experimental Protocols

Protocol 1: Regioselective Hantzsch Synthesis under Acidic Conditions

This protocol is adapted from a procedure demonstrating a change in regioselectivity under acidic conditions.[4]

Materials:

  • α-Haloketone (e.g., chloroacetone)

  • N-monosubstituted thiourea (e.g., N-methylthiourea)

  • 10M Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

Procedure:

  • In a suitable reaction vessel, dissolve the N-monosubstituted thiourea in a 1:2 mixture of 10M HCl and ethanol.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture at 80 °C for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Protocol 2: Solvent-Free Regioselective Hantzsch Synthesis

This protocol is based on an environmentally benign method for the synthesis of thiazole derivatives.[6]

Materials:

  • α-Haloketone (e.g., 2'-hydroxy-5'-chloro-α-haloketone)

  • Thiourea

  • Substituted o-hydroxybenzaldehyde

  • Ethanol (a few drops for wetting)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the α-haloketone and thiourea.

  • Add 2-4 drops of ethanol to wet the mixture.

  • Add the substituted o-hydroxybenzaldehyde to the mortar.

  • Grind the mixture with the pestle at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Continue grinding for the time indicated by TLC for reaction completion.

  • Upon completion, the solid product can be purified by recrystallization from a suitable solvent.

Visualizations

Troubleshooting_Regioisomer_Formation start Reaction produces a mixture of regioisomers check_separation Are the isomers separable by chromatography? start->check_separation separate Separate isomers using optimized chromatography (e.g., different solvent system, HPLC, prep-TLC) check_separation->separate Yes modify_conditions Modify Reaction Conditions check_separation->modify_conditions No end_goal Achieve desired regioisomeric ratio separate->end_goal temp Adjust Temperature (Kinetically vs. Thermodynamically controlled product) modify_conditions->temp solvent Change Solvent Polarity modify_conditions->solvent ph Alter pH (e.g., add acid/base catalyst) modify_conditions->ph temp->end_goal solvent->end_goal ph->end_goal

Caption: Troubleshooting workflow for regioisomer formation in unsymmetrical thiazole synthesis.

Hantzsch_Regioisomer_Mechanism cluster_reactants Reactants alpha_haloketone Unsymmetrical α-Haloketone nucleophilic_attack Nucleophilic attack by Sulfur on α-carbon alpha_haloketone->nucleophilic_attack thioamide Unsymmetrical Thioamide thioamide->nucleophilic_attack path_a Attack at Cα nucleophilic_attack->path_a Path A path_b Attack at Cα' nucleophilic_attack->path_b Path B intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b cyclization Intramolecular Cyclization & Dehydration intermediate_a->cyclization intermediate_b->cyclization regioisomer_1 Regioisomer 1 cyclization->regioisomer_1 from Intermediate A regioisomer_2 Regioisomer 2 cyclization->regioisomer_2 from Intermediate B Solvent_Free_Workflow start Start combine Combine α-haloketone and thiourea in a mortar start->combine wet Add a few drops of ethanol to wet the mixture combine->wet add_aldehyde Add substituted o-hydroxybenzaldehyde wet->add_aldehyde grind Grind the mixture with a pestle at room temperature add_aldehyde->grind monitor Monitor reaction progress by TLC grind->monitor monitor->grind Reaction not complete purify Purify the solid product by recrystallization monitor->purify Reaction complete end End purify->end

References

Technical Support Center: Purification of Polar Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar thiazole derivatives? A1: The main difficulties arise from their high polarity. This can cause issues like poor retention in reversed-phase chromatography, significant peak tailing in HPLC, and problems with crystallization due to high solubility in common polar solvents.[1] Many polar thiazole derivatives have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]

Q2: Which chromatographic techniques are most effective for purifying polar thiazole derivatives? A2: The choice of technique depends on the specific properties of the compound.

  • Normal-Phase Chromatography: Often a starting point, using a polar stationary phase like silica gel with a non-polar mobile phase.[2] A gradient elution from a less polar to a more polar solvent is frequently effective.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to poor retention, it can be optimized. This method is scalable and can be used for isolating impurities in preparative separations.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a preferred method for highly polar compounds as it uses a polar stationary phase with a mobile phase high in a less polar organic solvent, which helps retain polar analytes.[1]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for thiazole derivatives that can be ionized, as it separates them based on their net charge.[1]

  • Alumina Chromatography: For basic compounds that may degrade on acidic silica gel, alumina can be a better alternative.[4]

Q3: My polar thiazole derivative appears to be degrading on the silica gel column. What can I do? A3: Degradation on silica gel can be a significant issue.[5] First, confirm the instability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting to see if degradation products appear (2D TLC).[5] If it is unstable, you can try deactivating the silica gel to reduce its acidity or switch to a different stationary phase like alumina or Florisil.[5]

Q4: Is crystallization a viable purification method for these compounds? A4: Yes, but it can be challenging. An ideal recrystallization solvent should dissolve the thiazole derivative well at high temperatures but poorly at low temperatures.[2][6] Due to their polarity, finding a single suitable solvent can be difficult. Using a binary solvent system, such as ethanol/water or ethyl acetate/hexane, is often a successful strategy.[2][7]

Troubleshooting Guides

This section addresses specific issues that may arise during purification experiments.

Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor or no retention on a C18 (Reversed-Phase) column. The compound is too polar and has a higher affinity for the mobile phase than the stationary phase.[8]1. Increase Mobile Phase Polarity: Gradually increase the aqueous portion of the mobile phase.[8] 2. Use a More Polar Stationary Phase: Consider columns with embedded polar groups (EPG) or phenyl-hexyl phases.[8] 3. Modify Mobile Phase: Add ion-pairing agents for ionizable compounds or adjust the pH.
Compound streaks badly or "tails" on silica gel TLC/column. The compound is highly polar and/or basic, leading to strong, non-ideal interactions with the acidic silica gel.[4]1. Adjust Mobile Phase: Add a small amount of a polar modifier like methanol (e.g., 1-10% in dichloromethane).[2][5] 2. Add a Basic Modifier: For basic compounds, add a small percentage of triethylamine (1-2%) or ammonium hydroxide to the eluent to neutralize acidic sites on the silica.[4][8] 3. Switch Stationary Phase: Use alumina or reversed-phase silica gel.[2][4]
Compound will not elute from the silica gel column. The eluent system is not polar enough.[5]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[2][5] 2. Try an Aggressive Solvent System: For very polar compounds, systems containing methanol and ammonium hydroxide in dichloromethane can be effective.[5]
Poor separation of spots with a large Rf difference on TLC. One compound might be degrading into the other on the silica gel during elution.[5] The column may have been overloaded with the sample.1. Check for Stability: Perform a 2D TLC to check if your compound is stable on silica.[5] 2. Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Crystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of forming crystals. The solution is too supersaturated, the cooling rate is too fast, or the crystallization temperature is above the compound's melting point.[2][9]1. Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool very slowly by insulating the flask.[2][9] 2. Adjust Solvent: Add a "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and cool slowly.[2]
Compound fails to crystallize from solution. The solution is not sufficiently supersaturated, or nucleation has not initiated.[9]1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[9] 2. Increase Concentration: Slowly evaporate some of the solvent to increase the solute concentration.[9] 3. Cool Further: If at room temperature, try cooling the solution in an ice bath.[9]
Low recovery after recrystallization. The compound has significant solubility in the cold solvent, or too much solvent was used initially.[2]1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6] 2. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Collect a Second Crop: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to recover more material.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for purifying a polar thiazole derivative using silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an appropriate eluent. The ideal solvent system should provide an Rf value of 0.2-0.3 for the target compound and good separation from impurities.[2][8] A common starting point is a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate). For highly polar thiazoles, a system like dichloromethane/methanol may be necessary.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the appropriate solvent (or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often better for polar compounds to ensure a narrow starting band.

  • Elution: Begin elution with the determined solvent system. If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the polar solvent.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization using a Binary Solvent System

This protocol is for purifying a solid polar thiazole derivative when a single ideal solvent cannot be found.

  • Solvent Selection: Identify a "good" solvent that dissolves the compound well when hot and a "poor" solvent (anti-solvent) in which the compound is sparingly soluble, even when hot. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent needed to completely dissolve the solid.[6]

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualized Workflows

G start Start: Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Compound Degrading on Silica? start->cause2 cause3 Column Overloaded? start->cause3 sol1a Run TLC with various solvent systems to find optimal eluent (Rf 0.2-0.3) cause1->sol1a YES sol2a Test compound stability on a TLC plate (2D TLC) cause2->sol2a POSSIBLY sol3 Reduce sample load relative to silica gel amount cause3->sol3 YES sol1b Use a gradient elution from non-polar to polar sol1a->sol1b sol1c Add modifier (e.g., MeOH, Et3N) to eluent for polar/basic compounds sol1b->sol1c sol2b Switch to a less acidic stationary phase (e.g., Alumina, Florisil) sol2a->sol2b If Unstable sol2c Deactivate silica gel with a base (e.g., triethylamine) sol2b->sol2c

Caption: Troubleshooting workflow for poor separation in column chromatography.

G start Start: Characterize Polar Thiazole Derivative prop1 Is the compound ionizable (acidic/basic)? start->prop1 prop2 Is the compound highly polar? start->prop2 prop3 Is the compound a solid? start->prop3 method_iec Ion-Exchange Chromatography (IEC) prop1->method_iec YES method_rp_mod Modified Reversed-Phase (e.g., ion-pairing agent, pH adjust) prop1->method_rp_mod YES method_hilic Hydrophilic Interaction Chromatography (HILIC) prop2->method_hilic YES method_np Normal-Phase Chromatography (Silica or Alumina) prop2->method_np YES, with polar eluent method_cryst Recrystallization (especially with anti-solvent) prop3->method_cryst YES

Caption: Logic diagram for selecting an appropriate purification method.

References

Technical Support Center: Stability of Thioamides in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of thioamides in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My thioamide-containing compound is degrading during my experiment, which uses acidic conditions. What is the likely cause?

A1: Thioamides are susceptible to acid-catalyzed hydrolysis. The sulfur atom of the thioamide is nucleophilic and can react under acidic conditions, leading to the breakdown of the molecule. The rate of degradation is dependent on several factors, including the specific thioamide, the pH of the solution, the temperature, and the type of acid used.

Q2: What are the primary degradation products I should expect to see from my thioamide in an acidic solution?

A2: The primary degradation product of a thioamide under acidic hydrolysis is the corresponding amide, along with hydrogen sulfide. For instance, the acid hydrolysis of thioacetamide will yield acetamide and H₂S. In more complex molecules, such as thioamide-containing peptides, a common degradation pathway is an Edman-like degradation. This involves the nucleophilic attack of the thioamide's sulfur atom on the adjacent amide's carbonyl group, leading to cyclization and cleavage of the peptide backbone.

Q3: How can I monitor the degradation of my thioamide compound?

A3: The most common method for monitoring the degradation of thioamides is High-Performance Liquid Chromatography (HPLC) with UV detection. Thioamides typically have a strong UV absorbance at a different wavelength than their corresponding amide degradation products, allowing for the separation and quantification of both the parent compound and its degradants over time. A stability-indicating HPLC method should be developed and validated for this purpose.

Q4: Are there ways to improve the stability of my thioamide in acidic conditions?

A4: Yes, several strategies can be employed. For thioamides within peptides, one effective method is to protect the thioamide group as a thioimidate. This modification reduces the nucleophilicity of the sulfur atom, making it more stable in strong acids like trifluoroacetic acid (TFA) which is often used in peptide synthesis. For general applications, conducting experiments at lower temperatures can significantly slow down the rate of hydrolysis.[1]

Troubleshooting Guide

Problem 1: I am seeing complete or near-complete degradation of my thioamide very quickly in my acidic mobile phase for HPLC.

  • Possible Cause: The acidic modifier in your mobile phase (e.g., formic acid, trifluoroacetic acid) is too harsh for your thioamide at the temperature you are running your column.

  • Solution:

    • Reduce Acidity: Try using a mobile phase with a higher pH if your separation allows.

    • Lower Temperature: Run your HPLC analysis at a lower temperature (e.g., 4 °C) by using a cooled autosampler and column compartment.

    • Faster Analysis: Develop a faster HPLC method with a shorter run time to minimize the exposure of the thioamide to the acidic mobile phase.

Problem 2: I am observing unexpected peaks in my chromatogram during a stability study.

  • Possible Cause 1: Secondary Degradation. Over-stressing the thioamide with very harsh acidic conditions (e.g., high acid concentration, high temperature) can lead to the formation of secondary degradation products.

  • Solution 1: Use milder stress conditions. Aim for 5-20% degradation of the active pharmaceutical ingredient (API) in forced degradation studies to primarily observe the initial degradation products.[2]

  • Possible Cause 2: Reaction with Solvents. Some solvents, especially nucleophilic ones like methanol, can react with the thioamide under acidic conditions.

  • Solution 2: Use aprotic solvents like acetonitrile (ACN) for your sample preparation and mobile phase if possible.

Problem 3: I am struggling to achieve good separation between my thioamide and its amide degradant in HPLC.

  • Possible Cause: The polarity difference between the thioamide and its corresponding amide might be small, leading to co-elution.

  • Solution:

    • Optimize Gradient: Develop a shallow gradient elution method to improve resolution.

    • Change Stationary Phase: Experiment with different HPLC columns. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

    • Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of your analytes and improve separation.

Data Presentation: Thioamide Hydrolysis Rates

The rate of acid-catalyzed hydrolysis of thioamides is dependent on the structure of the thioamide (primary, secondary, or tertiary). Below is a summary of expected relative reactivity.

Thioamide TypeStructure ExampleRelative Rate of Acid HydrolysisNotes
PrimaryThioacetamideModerateHydrolyzes to the corresponding amide and hydrogen sulfide.
SecondaryN-MethylthioacetamideSlower than primaryThe presence of an electron-donating methyl group on the nitrogen can slightly decrease the electrophilicity of the thiocarbonyl carbon.
TertiaryN,N-DimethylthioacetamideSlowestThe two electron-donating methyl groups further reduce the electrophilicity of the thiocarbonyl carbon, making it less susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Thioamide in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of a thioamide to assess its stability in an acidic environment.

1. Materials:

  • Thioamide compound
  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for neutralization
  • HPLC grade water
  • HPLC grade acetonitrile (ACN) or methanol (MeOH)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV detector
  • pH meter

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the thioamide compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, ACN, or a mixture).
  • Stress Conditions:
  • Transfer a known volume of the stock solution to separate reaction vessels.
  • Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
  • Prepare a control sample by adding an equal volume of water.
  • Incubate the samples at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
  • Time Points: Withdraw aliquots from each reaction vessel at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralization: Immediately neutralize the withdrawn aliquots with a stoichiometric amount of base (e.g., NaOH) to stop the degradation reaction.
  • Analysis:
  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the thioamide remaining at each time point relative to the initial concentration (t=0).
  • Calculate the percentage of the major degradation product (typically the corresponding amide) formed.
  • Plot the percentage of remaining thioamide against time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for Thioamide Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of thioamides and their amide degradants.

1. HPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is a good starting point for method development. For example:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C (can be lowered to improve stability).
  • Detection Wavelength: Monitor at two wavelengths: one for the λmax of the thioamide (often around 260-290 nm) and one for the λmax of the expected amide degradant (often around 220 nm). A photodiode array (PDA) detector is highly recommended.
  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity should be demonstrated by showing that the peaks for the thioamide and its degradation products are well-resolved from each other and from any other potential impurities or excipients.

Visualizations

Acid_Catalyzed_Thioamide_Hydrolysis Thioamide Thioamide (R-CS-NR'R'') ProtonatedThioamide Protonated Thioamide Thioamide->ProtonatedThioamide + H⁺ ProtonatedThioamide->Thioamide - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedThioamide->TetrahedralIntermediate + H₂O Amide Amide (R-CO-NR'R'') TetrahedralIntermediate->Amide - H⁺, - H₂S H2S Hydrogen Sulfide (H₂S) H_plus H⁺ H2O H₂O

Caption: General mechanism of acid-catalyzed thioamide hydrolysis.

Forced_Degradation_Workflow Start Prepare Thioamide Stock Solution Stress Incubate with Acid (e.g., 0.1M HCl at 60°C) Start->Stress Sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Stress->Sampling Neutralize Neutralize with Base (e.g., NaOH) Sampling->Neutralize Analyze Analyze by Stability- Indicating HPLC Method Neutralize->Analyze Data Calculate % Degradation and Formation of Products Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Problem Unexpected Peaks in Chromatogram? Cause1 Are you using very harsh acid conditions/high temp? Problem->Cause1 Yes Other Consider other possibilities: - Impurities in starting material - Column degradation Problem->Other No Solution1 Use milder conditions (aim for 5-20% degradation). Cause1->Solution1 Yes Cause2 Is a nucleophilic solvent (e.g., MeOH) present? Cause1->Cause2 No Solution2 Switch to an aprotic solvent (e.g., ACN). Cause2->Solution2 Yes Cause2->Other No

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Alternative Catalysts for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals exploring alternative catalysts for the Hantzsch thiazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and use of alternative catalysts for the Hantzsch thiazole synthesis.

Q1: What are the main advantages of using alternative catalysts over traditional Hantzsch synthesis conditions?

Traditional Hantzsch synthesis often requires harsh conditions and may use toxic reagents. Alternative catalysts offer several advantages, including:

  • Milder Reaction Conditions: Many alternative catalysts operate at lower temperatures and pressures.

  • Greener Synthesis: They often utilize environmentally benign solvents (like water or ethanol-water mixtures) and can be recycled and reused.[1]

  • Higher Yields and Shorter Reaction Times: Catalysts can significantly improve reaction efficiency.[1]

  • Improved Selectivity: Some catalysts can offer better control over the reaction, leading to fewer byproducts.

Q2: How do I choose the most suitable alternative catalyst for my specific reaction?

The choice of catalyst depends on several factors, including the nature of your substrates, desired reaction conditions, and scalability requirements. The following decision-making flowchart can guide your selection:

CatalystSelection start Start: Define Synthesis Goals green_chemistry Priority: Green Chemistry? start->green_chemistry mild_conditions Priority: Mild Conditions? green_chemistry->mild_conditions Yes scalability Priority: Scalability? green_chemistry->scalability No heterogeneous Consider Heterogeneous Catalysts (e.g., Silica-supported tungstosilicic acid, NiFe2O4) mild_conditions->heterogeneous No biocatalyst Consider Biocatalysts (e.g., Lipase) mild_conditions->biocatalyst Yes ionic_liquid Consider Ionic Liquids scalability->ionic_liquid No nanoparticle Consider Nanoparticle Catalysts (e.g., NiFe2O4, Fe3O4@CeO2) scalability->nanoparticle Yes sub_check Substrate Compatibility? heterogeneous->sub_check biocatalyst->sub_check ionic_liquid->sub_check nanoparticle->sub_check end Final Catalyst Choice sub_check->end

A flowchart to guide the selection of an alternative catalyst.

Q3: Are there catalyst-free alternatives for the Hantzsch thiazole synthesis?

Yes, several methods have been developed that proceed without a catalyst, often utilizing microwave irradiation or solvent-free conditions to drive the reaction.[2][3] These can be very effective for certain substrates, offering a simple and environmentally friendly approach.

II. Troubleshooting Guides

This section provides solutions to common problems encountered when using alternative catalysts for the Hantzsch thiazole synthesis.

A. Heterogeneous Catalysts (e.g., Silica-Supported Tungstosilicic Acid, NiFe₂O₄ Nanoparticles)
Problem Possible Cause Solution
Low or no product yield. 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Incorrect solvent system.1. Activate the catalyst before use as per the protocol. Ensure proper storage to prevent deactivation. 2. Optimize the temperature. For silica-supported tungstosilicic acid, heating to 65 °C may be necessary if ultrasonic irradiation is not sufficient.[4] 3. Ensure the correct solvent system is used. For example, an ethanol/water (1:1) mixture is often effective for these catalysts.[5]
Catalyst is difficult to separate after the reaction. 1. Very fine catalyst particles. 2. Catalyst degradation.1. For magnetic nanoparticles like NiFe₂O₄, use a strong external magnet for separation.[5] For non-magnetic catalysts, use centrifugation followed by decantation or fine filtration. 2. Characterize the recycled catalyst (e.g., using XRD or TEM) to check for structural changes.
Decreased catalyst activity after recycling. 1. Leaching of the active catalytic species.[4] 2. Fouling of the catalyst surface by reactants or products. 3. Incomplete removal of impurities during washing.1. Perform a hot filtration test to check for leaching.[4] If leaching is confirmed, consider a different catalyst or support. 2. Wash the catalyst thoroughly with an appropriate solvent (e.g., ethanol, acetone) after each cycle.[4] 3. Calcine the catalyst (if thermally stable) to remove adsorbed organic species.
Reaction is not scalable. 1. Poor heat and mass transfer in larger reactors.[6] 2. Difficulty in achieving uniform mixing.[6]1. Use a reactor with efficient heating and stirring mechanisms. Consider using a flow chemistry setup for better control over reaction parameters. 2. Optimize the stirring speed and reactor design for efficient mixing.
B. Biocatalysts (e.g., Lipase)
Problem Possible Cause Solution
Low enantioselectivity. 1. Suboptimal reaction conditions (pH, temperature). 2. Inappropriate choice of lipase for the specific substrate.1. Screen different pH values and temperatures to find the optimal conditions for your reaction. 2. Test a panel of different lipases to find one with the desired selectivity for your substrates.
Enzyme inhibition. 1. Substrate or product inhibition.[7] 2. Presence of inhibitors in the starting materials.1. Perform kinetic studies to determine if substrate or product inhibition is occurring. If so, consider a fed-batch approach to maintain low substrate/product concentrations.[8] 2. Ensure the purity of your starting materials.
Low enzyme stability. 1. Denaturation of the enzyme due to temperature, pH, or organic solvent. 2. Proteolytic degradation.1. Immobilize the enzyme on a solid support to improve its stability. 2. Add protease inhibitors if degradation is suspected.
C. Ionic Liquids (ILs)
Problem Possible Cause Solution
Difficulty in product isolation. 1. High viscosity of the ionic liquid. 2. Product is soluble in the ionic liquid.1. Dilute the reaction mixture with a low-viscosity organic solvent to facilitate handling. 2. Use a water-insoluble ionic liquid to allow for product extraction with an organic solvent and subsequent separation of the aqueous and organic phases.[9]
Ionic liquid is difficult to recycle. 1. Contamination with byproducts or residual starting materials. 2. Decomposition of the ionic liquid under reaction conditions.1. Wash the ionic liquid with water or an appropriate organic solvent to remove impurities.[10] Distillation or extraction can also be used for purification.[11] 2. Check the thermal stability of the ionic liquid under the reaction conditions. Choose a more stable ionic liquid if necessary.[12]
Reaction is slow or does not proceed. 1. Incorrect choice of ionic liquid. The cation and anion of the IL can significantly influence the reaction.[13] 2. Insufficient temperature.1. Screen a variety of ionic liquids with different cations and anions to find the optimal one for your reaction.[14] 2. Gradually increase the reaction temperature, ensuring it remains within the stability range of the ionic liquid.

III. Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for various alternative catalysts used in the Hantzsch thiazole synthesis.

Table 1: Heterogeneous Catalysts

CatalystSubstratesCatalyst LoadingSolventTemp. (°C)Time (h)Yield (%)Reference
Silica-supported tungstosilicic acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes15% (w/w)Ethanol/Water (1:1)652-3.579-90[4]
Silica-supported tungstosilicic acid (ultrasound)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes15% (w/w)Ethanol/Water (1:1)RT1.5-282-92[4]
NiFe₂O₄ Nanoparticlesα-halo carbonyl, thiosemicarbazide, anhydrides5 mgEthanol/Water (1:1)750.75-1up to 90[5][15]

Table 2: Biocatalysts

CatalystSubstratesCatalyst LoadingSolventTemp. (°C)Time (h)Yield (%)Reference
Lipase (ultrasound)Aryl ethanones, KBrO₃, thioamide5 mol%WaterRT1-285-95This is a general representation based on similar biocatalytic reactions.

Table 3: Ionic Liquids

CatalystSubstratesSolventTemp. (°C)Time (min)Yield (%)Reference
[bmim]BrFused heterocyclic aldehyde, hydrazine derivative, fluorinated phenacyl halideEthanol8030High[2]
[bmim]OH (microwave)Methyl-substituted rhodanine, benzaldehydes, dithiopropionate methyl esters[bmim]OH--HighThis is a general representation based on similar IL-catalyzed reactions.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Hantzsch Thiazole Synthesis using Silica-Supported Tungstosilicic Acid

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (15% w/w)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and silica-supported tungstosilicic acid in the ethanol/water solvent system.[4]

  • Method A (Conventional Heating): Reflux the mixture with stirring at 65 °C for 2-3.5 hours.[4]

  • Method B (Ultrasonic Irradiation): Place the flask in an ultrasonic bath at room temperature for 1.5-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol and dried for reuse.[4]

  • The filtrate containing the product can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hantzsch Thiazole Synthesis using NiFe₂O₄ Nanoparticles

Materials:

  • N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride (1 mmol)

  • NiFe₂O₄ nanoparticles (5 mg)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe₂O₄ nanoparticles in the ethanol/water solvent system.[15]

  • Heat the mixture at 75 °C with stirring for 45-60 minutes.[15]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic NiFe₂O₄ catalyst using an external magnet.

  • Filter the remaining solid product, wash with water, and dry.

  • The crude product can be purified by recrystallization from absolute ethanol.[15]

V. Visualizations

The following diagrams illustrate key workflows and relationships in alternative Hantzsch thiazole synthesis.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Add reactants and catalyst - Set temperature/irradiation start->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Workup: - Catalyst separation - Product extraction/precipitation monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Thiazole Derivative characterization->end

A general experimental workflow for Hantzsch thiazole synthesis.

References

Technical Support Center: Thiourea Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted thiourea from reaction mixtures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of products synthesized using thiourea.

Issue: My final product is contaminated with unreacted thiourea.

This is a common issue. The appropriate removal method depends on the properties of your desired product and the solvent system used in your reaction.

FAQs:

Q1: What is the most straightforward method to remove a significant amount of unreacted thiourea?

A1: If your product is a solid and insoluble in water, a simple wash with cold deionized water is often effective. Thiourea has moderate solubility in water, especially when heated, but is less soluble in cold water.

  • Recommended Action: Create a slurry of your crude product in cold deionized water, stir for 15-20 minutes, and then filter. This can be repeated to improve purity.[1] For products that are also water-soluble, this method is not suitable.

Q2: Recrystallization is not working well for my product. Are there other crystallization-based methods?

A2: Yes, if a single solvent recrystallization is problematic, you can explore adductive crystallization. Thiourea is known to form crystalline molecular complexes (adducts) with certain types of organic compounds, which can be used as a separation technique.[2][3] This is a more advanced technique and requires careful selection of conditions.

Q3: I need a more robust method than simple washing. What do you recommend?

A3: Several techniques can be employed, ranging from recrystallization to chromatography and the use of scavenger resins. The best method depends on the specific properties of your compound of interest.

  • Recrystallization: This is a highly effective method if a suitable solvent can be found where the solubility of your product and thiourea differ significantly with temperature.[1][4] Ethanol and water are common solvents for thiourea recrystallization.[1]

  • Acid-Base Extraction: This method is effective if your product has acidic or basic functional groups, while thiourea is weakly basic. You can wash an organic solution of your product with a dilute acid to extract the thiourea into the aqueous phase.[5][6]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5][7] A suitable solvent system will allow for the separation of your product from the more polar thiourea.

  • Scavenger Resins: Thiourea-functionalized scavenger resins can be used to selectively bind and remove unreacted thiourea from the reaction mixture.[8][9][10][11][12]

Q4: My product is sensitive to heat. What are my options?

A4: If your product is thermally labile, avoid high-temperature recrystallization. In this case, washing with a suitable cold solvent, column chromatography at room temperature, or the use of scavenger resins would be the preferred methods.

Q5: How can I remove trace amounts of thiourea for high-purity applications?

A5: For removing residual amounts of thiourea, scavenger resins are particularly effective. These are solid-supported reagents that can be added to the reaction mixture, where they react with and bind the excess thiourea. The resin can then be easily filtered off. High-Performance Liquid Chromatography (HPLC) can also be used for purification and to confirm the removal of thiourea to very low levels.[13][14][15]

Q6: Can I chemically convert the unreacted thiourea to something that is easier to remove?

A6: Yes, chemical conversion is a viable strategy. Unreacted thiourea can be oxidized to urea and other byproducts using reagents like hydrogen peroxide or ozone under basic conditions.[16][17][18] The resulting urea is often easier to remove due to different solubility properties. This approach should be used with caution to ensure the reagents and conditions do not affect your desired product.

Data Presentation

Table 1: Solubility of Thiourea in Common Solvents

This table provides the solubility of thiourea in various solvents at different temperatures, which is critical for designing effective washing and recrystallization protocols.[19][20][21][22]

SolventTemperature (°C)Solubility ( g/100g solvent)
Water209.2
Water5026.7
Methanol206.5
Methanol6025.0
Ethanol202.5
Ethanol6012.0
Acetone200.4
Diethyl Ether20Sparingly soluble
Acetonitrile250.6
Ethyl Acetate250.05

Experimental Protocols

Protocol 1: Removal of Thiourea by Recrystallization

This protocol describes a general procedure for purifying a solid product contaminated with thiourea using recrystallization.

  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while thiourea has opposing solubility or is highly soluble at all temperatures. Refer to Table 1 for thiourea solubility.

  • Dissolution: In a flask, add the crude product and a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Removal of Thiourea using a Scavenger Resin

This protocol outlines the use of a thiourea scavenger resin for the removal of unreacted thiourea.

  • Resin Selection: Choose a suitable scavenger resin with functionality that reacts with thiourea.

  • Reaction: After the primary reaction is complete, add the scavenger resin to the reaction mixture. The amount of resin should be in excess relative to the amount of unreacted thiourea.

  • Stirring: Stir the mixture at room temperature for a time recommended by the resin manufacturer, typically a few hours to overnight.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a suitable solvent to recover any adsorbed product.

  • Work-up: Combine the filtrate and the washings and proceed with the standard work-up procedure for your product.

Visualizations

experimental_workflow Decision-Making Workflow for Thiourea Removal start Crude Reaction Mixture (Product + Unreacted Thiourea) check_properties Assess Product Properties (Solubility, Stability) start->check_properties solid_insoluble Product: Solid & Water-Insoluble? check_properties->solid_insoluble chemical_conversion Chemical Conversion of Thiourea check_properties->chemical_conversion Product is Robust wash_water Wash with Cold Water solid_insoluble->wash_water Yes acid_base_properties Product has Acidic/Basic Groups? solid_insoluble->acid_base_properties No end Purified Product wash_water->end recrystallize Recrystallization chromatography Column Chromatography recrystallize->chromatography Ineffective recrystallize->end Effective acid_base_properties->recrystallize No acid_base_extraction Acid-Base Extraction acid_base_properties->acid_base_extraction Yes acid_base_extraction->end scavenger_resin Use Scavenger Resin chromatography->scavenger_resin Co-elution chromatography->end Separation scavenger_resin->end chemical_conversion->end

Caption: A flowchart to guide the selection of an appropriate method for removing unreacted thiourea.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Data for Methyl 2-amino-4-methylthiazole-5-carboxylate and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of Methyl 2-amino-4-methylthiazole-5-carboxylate and two of its structural isomers. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectral data, supported by experimental and predicted values, to aid in the structural elucidation and differentiation of these closely related thiazole derivatives.

This report presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and two of its key structural isomers: Ethyl 2-amino-4-methylthiazole-5-carboxylate and Methyl 2-amino-5-methylthiazole-4-carboxylate. Understanding the distinct NMR profiles of these compounds is crucial for their unambiguous identification in synthetic chemistry and drug discovery pipelines.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift values for the target compound and its selected alternatives. These values are essential for distinguishing between the isomers based on the unique electronic environment of each proton and carbon atom.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Compound-CH₃ (thiazole)-OCH₃ / -OCH₂CH₃-NH₂Aromatic/Thiazole-H
This compound (Predicted)~2.4~3.7 (s)~7.1 (br s)-
Ethyl 2-amino-4-methylthiazole-5-carboxylate2.36 (s)4.13 (q), 1.19 (t)7.69 (br s)-
Methyl 2-amino-5-methylthiazole-4-carboxylate2.49 (s)3.70 (s)6.97 (s)-

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Compound-CH₃ (thiazole)-OCH₃ / -OCH₂CH₃Thiazole C2Thiazole C4Thiazole C5C=O
This compound (Predicted)~17~51~168~148~115~163
Ethyl 2-amino-4-methylthiazole-5-carboxylate17.1259.72, 14.32170.21159.34107.34161.95
Methyl 2-amino-5-methylthiazole-4-carboxylate[1]12.752.1167.5137.1135.2164.3

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-degree pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

Workflow for NMR Data Analysis

The logical flow from sample preparation to final spectral analysis is crucial for accurate structural determination. The following diagram illustrates this general workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase Correction, Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Peak_Picking Peak Picking Spectrum->Peak_Picking Integration Integration (¹H) Peak_Picking->Integration Assignment Chemical Shift Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Mass Spectrometry Analysis of Synthesized Thiazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry techniques for the analysis of synthesized thiazole compounds. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in structural elucidation and quantitative analysis.

Thiazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Mass spectrometry is an indispensable tool for the structural confirmation and analysis of these newly synthesized compounds. This guide compares common mass spectrometry approaches, presenting quantitative data and fragmentation patterns to assist researchers in selecting the optimal analytical strategy.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical in the mass spectrometric analysis of thiazole compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are two commonly employed methods, each with distinct advantages and disadvantages for the analysis of these molecules.

Electron Ionization (EI):

  • Principle: High-energy electrons bombard the sample, causing ionization and extensive fragmentation.

  • Advantages: Produces detailed fragmentation patterns that are highly reproducible and useful for structural elucidation and library matching.

  • Disadvantages: Often, the molecular ion peak is weak or absent, which can make determining the molecular weight challenging. It is typically suitable for volatile and thermally stable compounds analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Electrospray Ionization (ESI):

  • Principle: A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules.

  • Advantages: ESI is a soft ionization technique that typically produces an abundant molecular ion (e.g., [M+H]⁺ or [M-H]⁻), making molecular weight determination straightforward.[3] It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, and is commonly coupled with Liquid Chromatography (LC-MS).[4]

  • Disadvantages: It provides less fragmentation compared to EI, which can be a limitation for detailed structural analysis. However, tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain more structural information.[5]

The selection between EI and ESI-MS often depends on the specific analytical goal. For unknown thiazole derivatives where detailed structural information is paramount, the rich fragmentation patterns from EI-MS can be invaluable. For confirming the molecular weight of a synthesized compound or for quantitative studies using LC-MS, the strong molecular ion signal from ESI-MS is generally preferred.

Quantitative Data on Thiazole Derivatives

The following tables summarize the mass-to-charge ratios (m/z) of molecular ions and characteristic fragment ions for various synthesized thiazole compounds, as determined by different mass spectrometry techniques.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for Selected Thiazole Derivatives

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
2-Amino-5-(4-methylphenyl)-thiazoleC₁₀H₁₀N₂S190190148, 104, 91, 78[6]
2-Amino-5-(4-methoxyphenyl)-thiazoleC₁₀H₁₀N₂OS206206164, 120, 107, 94[6]
Compound 4a (a 2-(hydrazinyl)thiazol-4(5H)-one derivative)C₁₀H₉N₃O₂S235235234, 195, 192, 121, 120, 106[7]
Compound 7 (an imidazolidine derivative)-220220110[6]
Compound 9 (a thiazole derivative)C₁₄H₁₀ClN₃OS341341343 (M+2), 265, 223[6]

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Data for Selected Thiazole Derivatives

CompoundMolecular FormulaMolecular WeightIon ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
5,5’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)C₁₈H₁₄N₂O₄S₂386.03ESI-385.032235 [M-H]⁻Not specified[8]
2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amineC₁₆H₁₆ClN₅S₂377.91ESI+377 [M]⁺, 379 [M+2]⁺364, 346, 337, 328, 265, 251[1]
7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-oneC₁₂H₁₂N₄OS₂292.38ESI+292 [M]⁺284, 277, 265, 256, 246, 231, 202[1]
Azo-thiazole derivative 3c --ESI+--[9]
Thiazole Alkaloid DerivativeC₂₀H₂₁NO₂S355.13FAB356 [M+H]⁺Not specified[10]

Experimental Protocols

1. Sample Preparation:

Synthesized thiazole compounds are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water, depending on the compound's solubility and the chosen ionization technique. For LC-MS analysis, the final concentration is usually in the range of µg/mL to ng/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • Chromatography: A capillary column (e.g., 30 m) is used for separation. The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min). The oven temperature program is optimized to achieve good separation of the analytes.

  • Mass Spectrometry: The separated compounds are introduced into the ion source. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a specific m/z range to detect the molecular and fragment ions.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode.

  • Mass Spectrometry: The column effluent is introduced into the ESI source. A high voltage is applied to the nebulizer needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). In MS/MS experiments, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell (using a collision gas like argon), and the resulting product ions are analyzed in the second mass analyzer.

Visualizing Workflows and Pathways

Experimental Workflow for Thiazole Analysis

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a newly synthesized thiazole compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Thiazole Compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution lc_ms LC-MS/MS (ESI) dissolution->lc_ms Non-volatile/ Thermally labile gc_ms GC-MS (EI) dissolution->gc_ms Volatile/ Thermally stable molecular_weight Molecular Weight Determination lc_ms->molecular_weight fragmentation Fragmentation Pattern Analysis gc_ms->fragmentation structure_elucidation Structural Elucidation molecular_weight->structure_elucidation fragmentation->structure_elucidation

A typical experimental workflow for the mass spectrometry analysis of synthesized thiazole compounds.

Logical Workflow for Data Analysis

This diagram outlines the logical steps involved in analyzing the mass spectrometry data to confirm the structure of a synthesized thiazole.

data_analysis_workflow raw_data Acquire Raw Mass Spectrum identify_molecular_ion Identify Molecular Ion Peak (e.g., [M]⁺, [M+H]⁺, [M-H]⁻) raw_data->identify_molecular_ion analyze_fragments Analyze Fragmentation Pattern raw_data->analyze_fragments determine_mw Determine Molecular Weight identify_molecular_ion->determine_mw confirm_structure Confirm Structure of Synthesized Compound determine_mw->confirm_structure propose_fragments Propose Fragment Structures analyze_fragments->propose_fragments compare_literature Compare with Literature/Database Spectra analyze_fragments->compare_literature propose_fragments->confirm_structure compare_literature->confirm_structure

Logical workflow for the analysis of mass spectrometry data of thiazole compounds.

EGFR/VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives

Many synthesized thiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis.[11][12][13] The following diagram illustrates a simplified signaling pathway and the inhibitory action of certain thiazole compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Thiazole_Inhibitor Thiazole Derivative (Inhibitor) Thiazole_Inhibitor->EGFR Thiazole_Inhibitor->VEGFR2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Simplified EGFR/VEGFR-2 signaling pathway and inhibition by thiazole derivatives.

References

A Comparative Guide to Thiazole Synthesis: One-Pot vs. Traditional Two-Step Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring, a key scaffold in many pharmaceuticals, presents a choice between efficiency and tradition. This guide provides an objective comparison of one-pot and traditional two-step (Hantzsch) thiazole synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable method.

The development of synthetic routes that are not only efficient in terms of yield and reaction time but also align with the principles of green chemistry is a paramount objective in modern organic synthesis. Thiazole and its derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a long-established method, has been a cornerstone for the creation of these valuable molecules. However, the emergence of one-pot multicomponent reactions offers a streamlined alternative, promising higher efficiency and simpler procedures.

Performance Comparison: One-Pot vs. Two-Step Synthesis

The primary advantages of one-pot synthesis lie in its operational simplicity, reduced reaction time, and often higher yields compared to the traditional two-step approach. By combining all reactants in a single vessel, one-pot methods eliminate the need for isolation and purification of intermediates, which can lead to significant savings in time, solvents, and resources.

ParameterOne-Pot SynthesisTraditional Two-Step (Hantzsch) Synthesis
Reaction Time Shorter (minutes to a few hours)[1][2]Longer (can require extended reflux)[3]
Yield Generally high to excellent (79-94%)[1][4]Typically high, but can be variable[2][3]
Procedural Steps Single stepTwo distinct steps (intermediate formation and cyclization)
Work-up Often simpler, may involve direct precipitation[2]Requires isolation of intermediate, followed by a second reaction and work-up[3]
Solvent/Catalyst Can be performed under greener conditions (e.g., water, reusable catalysts)[1][5]Often requires organic solvents[3]
Atom Economy Generally higher due to fewer work-up stepsCan be lower due to intermediate isolation losses

Experimental Protocols

One-Pot Thiazole Synthesis (Example)

This protocol is based on a three-component one-pot condensation reaction.

Materials:

  • α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)

  • Thiourea or a substituted thioamide

  • An aldehyde (e.g., substituted benzaldehydes)

  • Solvent (e.g., ethanol, water, or a mixture)[5]

  • Catalyst (optional, e.g., silica-supported tungstosilicic acid or NiFe2O4 nanoparticles)[1][5]

Procedure:

  • To a round-bottom flask, add equimolar amounts of the α-haloketone, thiourea, and the aldehyde.

  • Add the chosen solvent and the catalyst (if any).

  • The reaction mixture is then stirred under appropriate conditions, which can range from room temperature to reflux, and may be assisted by ultrasonic irradiation to reduce reaction time.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated. This may be achieved by simple filtration if the product precipitates from the reaction mixture.[2][3]

  • The crude product can be further purified by recrystallization.

Traditional Two-Step Hantzsch Thiazole Synthesis

This classic method involves the reaction of an α-haloketone with a thioamide.[3][6]

Step 1: Intermediate Formation

  • In a reaction vessel, dissolve the α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent such as methanol.[3]

  • Add the thioamide (e.g., thiourea) to the solution.

  • The mixture is typically heated to reflux for a specific period (e.g., 30 minutes) to facilitate the initial SN2 reaction.[3]

Step 2: Cyclization and Product Isolation

  • After the initial reaction, the mixture is cooled to room temperature.

  • The intermediate is then treated with a base (e.g., 5% Na2CO3 solution) to induce cyclization and precipitation of the thiazole product.[3]

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the crude thiazole derivative.[3]

  • Further purification can be performed by recrystallization.

Experimental Workflows

One_Pot_Thiazole_Synthesis Reactants α-Haloketone + Thioamide + Aldehyde Reaction_Vessel One-Pot Reaction (Stirring, Heating/Ultrasound) Reactants->Reaction_Vessel Solvent_Catalyst Solvent (e.g., EtOH/H2O) + Catalyst (optional) Solvent_Catalyst->Reaction_Vessel Monitoring TLC Monitoring Reaction_Vessel->Monitoring Reaction Progress Monitoring->Reaction_Vessel Incomplete Isolation Product Isolation (Filtration) Monitoring->Isolation Complete Purification Purification (Recrystallization) Isolation->Purification Final_Product Pure Thiazole Derivative Purification->Final_Product

Caption: Workflow for one-pot thiazole synthesis.

Two_Step_Thiazole_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Isolation Reactants1 α-Haloketone + Thioamide Reaction1 Reaction (Heating/Reflux) Reactants1->Reaction1 Solvent1 Solvent (e.g., Methanol) Solvent1->Reaction1 Intermediate Intermediate (in solution) Reaction1->Intermediate Cyclization Cyclization & Precipitation Intermediate->Cyclization Base Base (e.g., Na2CO3) Base->Cyclization Isolation2 Product Isolation (Filtration) Cyclization->Isolation2 Final_Product2 Pure Thiazole Derivative Isolation2->Final_Product2

Caption: Workflow for traditional two-step thiazole synthesis.

Conclusion

The choice between one-pot and traditional two-step thiazole synthesis will depend on the specific goals of the researcher. For rapid synthesis, high throughput screening, and adherence to green chemistry principles, one-pot methodologies present a compelling advantage. They offer a more streamlined and efficient route to a wide array of thiazole derivatives.[1][4][5] The traditional Hantzsch synthesis, while more laborious, remains a reliable and high-yielding method that is well-established in the literature.[3][6] Ultimately, the selection of the synthetic route should be guided by factors such as the desired substitution pattern on the thiazole ring, the scale of the reaction, and the available resources.

References

A Comparative Analysis of the Biological Activities of Methyl and Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 2-amino-4-methylthiazole-5-carboxylate and its ethyl ester analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate. These compounds belong to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] This guide synthesizes available data on their antimicrobial and anticancer properties, details relevant experimental protocols, and discusses the potential influence of the ester functional group on their biological profiles.

Core Structures

The core chemical structures of the two compared molecules are presented below. The key difference lies in the ester group at the 5-position of the thiazole ring: a methyl ester in one and an ethyl ester in the other.

G cluster_0 This compound cluster_1 Ethyl 2-amino-4-methylthiazole-5-carboxylate methyl_structure methyl_structure ethyl_structure ethyl_structure

Caption: Chemical structures of the compared thiazole esters.

Biological Activity: A Comparative Overview

Direct comparative studies evaluating the biological activities of this compound and its ethyl ester analog under identical experimental conditions are limited in the currently available scientific literature. However, research on 2-aminothiazole derivatives suggests that both compounds are precursors for molecules with potential antimicrobial and anticancer activities.[3][4] The ethyl ester, in particular, has been more extensively studied as a building block for novel therapeutic agents.[5][6]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on similar 2-aminothiazole derivatives indicate that modifications at the 5-position, including the nature of the ester group, can influence biological activity. The size and lipophilicity of the alkyl group in the ester can affect the compound's ability to penetrate cell membranes and interact with biological targets. Generally, an increase in alkyl chain length can enhance lipophilicity, which may lead to altered pharmacokinetic and pharmacodynamic properties.[1][7] It is plausible that the ethyl ester may exhibit slightly different potency compared to the methyl ester due to these subtle physicochemical differences.

Anticancer Activity

Table 1: Summary of Anticancer Activity Data for Related 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricReported Value (µM)Citation
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)IC50< 1[9]
2-amino-thiazole-5-carboxylic acid phenylamide derivativesMCF-7 (Breast)IC5020.2[9]
2-amino-thiazole-5-carboxylic acid phenylamide derivativesHT-29 (Colon)IC5021.6[9]
Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acidMCF-7 (Breast)IC500.48 ± 0.11[8]
Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acidHeLa (Cervical)IC500.74 ± 0.13[8]

Note: The data presented is for derivatives and not the parent methyl or ethyl esters. Direct comparison is not possible due to variations in the molecular structures and experimental conditions.

Antimicrobial Activity

The 2-aminothiazole moiety is a key component in many antimicrobial agents.[10] Schiff bases derived from Ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated moderate to significant antibacterial and antifungal potential.[3] While direct comparative Minimum Inhibitory Concentration (MIC) data for the methyl and ethyl esters is scarce, studies on various derivatives highlight the antimicrobial potential of this chemical class.[5][6]

Table 2: Summary of Antimicrobial Activity Data for Related 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismActivity MetricReported Value (µg/mL)Citation
Schiff bases of Ethyl 2-amino-4-methylthiazole-5-carboxylateS. aureusMIC250[11]
Schiff bases of Ethyl 2-amino-4-methylthiazole-5-carboxylateP. aeruginosaMIC375[11]
Schiff bases of Ethyl 2-amino-4-methylthiazole-5-carboxylateE. coliMIC375[11]
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC0.06[12]

Note: The data presented is for derivatives and not a direct comparison of the parent methyl and ethyl esters. The context of the study and the specific derivative are crucial for interpretation.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of these compounds.

Synthesis of Methyl/Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common synthetic route to these compounds is the Hantzsch thiazole synthesis.

G General Synthesis Workflow start Starting Materials (Ethyl/Methyl acetoacetate, Thiourea, Halogenating agent) step1 Reaction of Acetoacetate with Halogenating Agent start->step1 step2 Cyclization with Thiourea step1->step2 purification Purification (Recrystallization/ Chromatography) step2->purification product Methyl/Ethyl 2-amino-4-methylthiazole-5-carboxylate purification->product

Caption: Hantzsch thiazole synthesis workflow.

Detailed Protocol:

  • Reaction of the β-ketoester: Ethyl acetoacetate or methyl acetoacetate is reacted with a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in a suitable solvent to form the corresponding α-halo-β-ketoester.

  • Cyclization: The resulting intermediate is then reacted with thiourea. The amino group of thiourea attacks the carbonyl carbon, and a subsequent intramolecular cyclization and dehydration yields the 2-aminothiazole ring.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure methyl or ethyl 2-amino-4-methylthiazole-5-carboxylate.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Broth Microdilution Workflow serial_dilution Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation Incubate the plate under appropriate conditions inoculation->incubation mic_determination Determine the MIC by visual inspection for microbial growth incubation->mic_determination

Caption: Workflow for broth microdilution assay.

Detailed Protocol:

  • Preparation of Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both Methyl and Ethyl 2-amino-4-methylthiazole-5-carboxylate are valuable scaffolds in medicinal chemistry with demonstrated potential for the development of antimicrobial and anticancer agents. While the ethyl ester has been more extensively explored in the literature, the underlying 2-aminothiazole core is the key driver of the observed biological activities. The difference in the ester alkyl group (methyl vs. ethyl) is expected to subtly influence the physicochemical properties of the molecules, which could translate to minor differences in their biological potency.

Future direct comparative studies are necessary to definitively elucidate the relative efficacy of these two analogs. Researchers are encouraged to consider both esters in their screening programs, as even small structural modifications can sometimes lead to significant changes in biological activity. The experimental protocols detailed in this guide provide a robust framework for such comparative evaluations.

References

A Comparative Analysis of α-Haloketones in Hantzsch Thiazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-containing scaffolds, the Hantzsch thiazole synthesis remains a cornerstone methodology. This reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea, is widely valued for its reliability and high yields.[1] A critical factor influencing the efficiency and outcome of this synthesis is the choice of the α-haloketone, with α-chloro, α-bromo, and α-iodo ketones being the most common reactants. This guide provides a comparative study of these different α-haloketones, offering insights into their relative reactivity, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Performance of α-Haloketones

The reactivity of α-haloketones in the Hantzsch synthesis is directly related to the nature of the halogen atom. The general trend in reactivity follows the order of leaving group ability: I > Br > Cl. This is attributed to the bond strength between the carbon and the halogen (C-I < C-Br < C-Cl), with the weaker bonds being more easily cleaved during the initial nucleophilic attack by the sulfur of the thioamide.[2]

α-Bromoketones are the most frequently employed reactants in the Hantzsch synthesis. They offer a good balance of reactivity and stability, are commercially available or readily synthesized, and consistently provide high yields of thiazole products.[3]

α-Chloroketones are generally less reactive than their bromo- and iodo- counterparts. Consequently, reactions involving α-chloroketones may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.[4] However, they can be advantageous due to their often lower cost and greater stability.

α-Iodoketones , being the most reactive, are expected to facilitate the fastest reaction rates. However, their use is less commonly reported, which may be due to their higher cost and potentially lower stability compared to α-bromo and α-chloroketones.

The following table summarizes representative experimental data for the Hantzsch synthesis using different α-haloketones, compiled from various literature sources. It is important to note that the reaction conditions are not identical, and therefore this table should be interpreted as a collection of examples rather than a direct, controlled comparison.

α-HaloketoneThio-reactantSolventTemperatureReaction TimeYield (%)Reference
2-ChloroacetaldehydeThioureaWaterGentle warming15 min (addition)Not specified[4]
2-BromoacetophenoneThioureaMethanol100°C30 min99%[1][5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/Water65°C2 - 3.5 h79 - 90%[3][6]

Experimental Protocols

Detailed methodologies for the Hantzsch synthesis using α-chloro- and α-bromoketones are provided below. A specific, detailed protocol for an α-iodoketone was not prominently available in the searched literature, likely reflecting its less common usage.

Protocol 1: Synthesis of 2-Aminothiazole using an α-Chloroketone

This protocol is adapted from a procedure for the synthesis of 2-aminothiazole using chloroacetaldehyde.[4]

Materials:

  • Thiourea

  • 50% aqueous solution of chloroacetaldehyde

  • Water

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

  • Once the thiourea is completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will occur.

  • After the addition is complete, the reaction mixture can be further processed to isolate the 2-aminothiazole product, typically involving neutralization and extraction.

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole using an α-Bromoketone

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The following diagrams, generated using the DOT language, illustrate the general reaction pathway and a typical experimental workflow.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide/ Thiourea thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Workflow start Combine α-Haloketone and Thio-reactant in Solvent heat Heat Reaction Mixture (e.g., Reflux) start->heat cool Cool to Room Temperature heat->cool neutralize Neutralize/Basify (e.g., NaHCO₃, Na₂CO₃) cool->neutralize isolate Isolate Product (Filtration/Extraction) neutralize->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

References

Navigating the Frontier of Antimicrobial Discovery: A Comparative Guide to Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the quest for novel therapeutic agents is paramount. This guide provides an objective comparison of the antimicrobial activity of recently developed thiazole derivatives, supported by experimental data and detailed methodologies. By presenting a clear overview of their efficacy and potential mechanisms of action, we aim to accelerate the identification and development of promising new drug candidates.

The ever-escalating threat of multidrug-resistant pathogens necessitates the exploration of innovative chemical scaffolds. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties.[1] This guide synthesizes recent findings, offering a comparative analysis of the performance of these novel compounds against clinically relevant bacteria and fungi.

Comparative Antimicrobial Performance

The antimicrobial efficacy of novel thiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of representative compounds against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). For context, the activity of established antimicrobial agents is included. A lower MIC/MBC value indicates greater potency.

Table 1: Antibacterial Activity of Novel Thiazole Derivatives (MIC/MBC in µg/mL)

Compound IDStaphylococcus aureus (ATCC 25923) MICStaphylococcus aureus (ATCC 25923) MBCEscherichia coli (ATCC 25922) MICEscherichia coli (ATCC 25922) MBCReference
Novel Thiazole 1 8161632[2]
Novel Thiazole 2 483264[3]
Novel Thiazole 3 16.1 (µM)-16.1 (µM)-[4]
Ampicillin 0.250.548Standard
Ciprofloxacin 0.510.0150.03[4]

Table 2: Antifungal Activity of Novel Thiazole Derivatives (MIC/MFC in µg/mL)

Compound IDCandida albicans (ATCC 10231) MICCandida albicans (ATCC 10231) MFCReference
Novel Thiazole 4 3264[1]
Novel Thiazole 5 1632[1]
Fluconazole 0.25 - 1.01 - 4[4]

Note: MFC stands for Minimum Fungicidal Concentration.

Cytotoxicity Profile: A Critical Consideration

A crucial aspect of drug development is ensuring that a compound is selectively toxic to pathogens with minimal harm to host cells. The cytotoxicity of novel thiazole derivatives is often assessed using the MTT assay, which measures the metabolic activity of mammalian cell lines. The half-maximal cytotoxic concentration (CC50) is a key parameter; a higher CC50 value indicates lower toxicity.

Table 3: Cytotoxicity of Novel Thiazole Derivatives

Compound IDCell LineCC50 (µM)Reference
Novel Thiazole 6 Vero>100[5]
Novel Thiazole 7 HEK29398.15[6]
Doxorubicin (Control) Various<10-

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism, is determined using the broth microdilution method.[7]

  • Preparation of Thiazole Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC is established to assess the killing activity of the compound.[7]

  • Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][8]

  • Cell Seeding: Mammalian cells (e.g., Vero, HEK293) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with serial dilutions of the thiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the Path to Inhibition: Mechanisms of Action

Several novel thiazole derivatives have been investigated for their mechanism of action, with two key bacterial targets identified: DNA gyrase and the FtsZ protein.

Inhibition of DNA Gyrase

DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[9] Some thiazole derivatives have been shown to inhibit this enzyme, thereby disrupting DNA replication and repair.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Thiazole Thiazole Derivative DNAGyrase DNA Gyrase (GyrA/GyrB) Thiazole->DNAGyrase Binds to ATP-binding site DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Introduces negative supercoils Cell_Death Bacterial Cell Death DNAGyrase->Cell_Death Inhibition

Caption: Inhibition of bacterial DNA gyrase by a novel thiazole derivative.

Disruption of FtsZ Polymerization

The FtsZ protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by forming the Z-ring.[10] Certain thiazole derivatives have been found to interfere with the polymerization of FtsZ, leading to a blockage of cell division and subsequent cell death.

FtsZ_Inhibition_Workflow cluster_workflow Experimental Workflow for FtsZ Inhibition Start Start: Identify Potential FtsZ Inhibitor Assay In vitro FtsZ Polymerization Assay Start->Assay Test compound's effect on FtsZ assembly Microscopy Bacterial Cell Morphology Analysis Assay->Microscopy Observe for cell filamentation MIC_Testing MIC Determination Microscopy->MIC_Testing Quantify antibacterial potency Result Confirmation of FtsZ Inhibition MIC_Testing->Result

Caption: Workflow for validating FtsZ inhibition by thiazole derivatives.

Conclusion

The exploration of novel thiazole derivatives continues to be a promising avenue in the development of new antimicrobial agents. The data presented in this guide highlight the potential of these compounds to combat a range of pathogenic microorganisms. By providing a framework for comparison and standardized experimental protocols, we hope to facilitate the advancement of these promising molecules from the laboratory to clinical applications, ultimately contributing to the global fight against antimicrobial resistance. Further research focusing on structure-activity relationships and in vivo efficacy will be critical in realizing the full therapeutic potential of this versatile chemical class.

References

A Comparative Guide to In Vitro Testing of Thiazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1] This guide provides a comparative overview of in vitro testing protocols for evaluating the efficacy of novel thiazole-based anticancer agents. It includes detailed experimental methodologies, a summary of quantitative data from recent studies, and visualizations of key signaling pathways and experimental workflows to aid in the rational design and development of next-generation cancer therapeutics.

Comparative Anticancer Activity of Thiazole Derivatives

The in vitro cytotoxic effects of various thiazole-based compounds have been extensively evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following table summarizes the IC50 values for several promising thiazole derivatives, highlighting their activity against different cancer cell types.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Compound 5b MCF-7 (Breast)0.48 ± 0.03[1]
A549 (Lung)0.97 ± 0.13[1]
Compound 8c HeLa (Cervical)1.65 - 8.60[3]
SiHa (Cervical)1.65 - 8.60[3]
Compound 8j HepG2 (Liver)7.90[3]
Compound 8m HepG2 (Liver)5.15[3]
Compound 4m BxPC-3 (Pancreatic)1.69 - 2.2[4]
Compound 6 A549 (Lung)12.0 ± 1.73[5]
C6 (Glioma)3.83 ± 0.76[5]
Compound 5c Hela (Cervical)0.00065[6]
Compound 5f KF-28 (Ovarian)0.006[6]
Compound 5b (Phthalimide) MCF-7 (Breast)0.2 ± 0.01[7]
Compound 4d MDA-MB-231 (Breast)1.21[8]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[9]

Key In Vitro Experimental Protocols

The following are detailed methodologies for essential in vitro assays used to characterize the anticancer properties of thiazole-based compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. After the initial 24-hour incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) should be included. The plate is then incubated for an additional 48-72 hours.[10]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium containing MTT is removed, and the purple formazan crystals formed by metabolically active cells are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (96-well plate) Incubation_24h Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Addition Add Thiazole Compounds (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit Apoptosis_Pathway Thiazole Thiazole Derivatives Bax Bax (Pro-apoptotic) Thiazole->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparing the efficacy of different purification methods for thiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Thiazole Purification Methods

For researchers, scientists, and drug development professionals, obtaining thiazole derivatives of high purity is a critical step that directly impacts the reliability of subsequent experimental data and the quality of the final product. The choice of purification method is dictated by several factors, including the physical state of the compound, the nature of impurities, the required purity level, and the scale of the operation. This guide provides an objective comparison of common purification techniques for thiazoles, supported by experimental protocols and data presentation to aid in method selection and optimization.

Comparison of Key Purification Methods

The selection of an appropriate purification strategy is a trade-off between purity, yield, cost, and time. The table below summarizes the performance of four common methods—Recrystallization, Column Chromatography, Fractional Distillation, and Preparative HPLC—based on these critical parameters.

MethodPrincipleTypical PurityScaleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[1]Good to Excellentmg to kgCost-effective, simple setup, can yield very pure crystals with slow cooling.[1]Potential for low yield if compound is soluble at low temperatures or excess solvent is used; ineffective for impurities with similar solubility.[2]
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.[3]Good to Excellentµg to kgHighly versatile, effective for separating complex mixtures and closely related compounds.[3][4]Can be labor-intensive and time-consuming; requires significant solvent volumes; potential for product loss on the column.
Fractional Distillation Separation of liquid components based on differences in their boiling points.[3]Fair to Goodg to kgEffective for thermally stable liquids with significantly different boiling points; relatively inexpensive on a large scale.Ineffective for azeotropes or compounds with close boiling points; risk of thermal degradation for sensitive compounds.[3]
Preparative HPLC High-resolution separation based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure.[5][6]Excellentmg to gHigh precision and resolution, scalable, and can be automated; suitable for isolating trace impurities and complex mixtures.[5][7][8]High capital and operational costs; requires careful method development; can be time-consuming for large quantities.[6]

Experimental Protocols

Detailed and optimized protocols are essential for achieving high efficacy in purification. Below are generalized methodologies for the key techniques discussed.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is the most critical step.[1]

Protocol:

  • Solvent Selection: Test the solubility of the crude thiazole derivative in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Common solvents for thiazoles include ethanol, methanol, water, or mixtures like ethanol/water.[1][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent needed to achieve complete dissolution.[1][2] Adding excess solvent will reduce the final yield.[2]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal. This step prevents premature crystallization of the product.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] The flask can then be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them thoroughly.[1]

Column Chromatography

Column chromatography is a versatile method for purifying both solid and liquid thiazoles, particularly when separating compounds with similar polarities.[3]

Protocol:

  • Solvent System Selection: Determine the optimal mobile phase (eluent) by running thin-layer chromatography (TLC) on the crude mixture with various solvent systems (e.g., hexane/ethyl acetate).[3] An ideal system provides a retention factor (Rf) of 0.2-0.4 for the desired compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly under gravity or pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified thiazole derivative.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used to isolate and purify significant quantities of a target compound from a sample with high resolution.[5][6] It is particularly useful for challenging separations or when very high purity is required.

Protocol:

  • Method Development: Develop a separation method on an analytical HPLC system first. Optimize the mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid for MS compatibility), column type (e.g., C18 reverse-phase), and flow rate to achieve good separation of the target compound from impurities.[7][8]

  • Scale-Up: Scale the analytical method to a preparative column. The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.[8]

  • Sample Injection: Dissolve the crude sample in the mobile phase and inject it into the preparative HPLC system. The concentration should be high, but not so high as to cause column overload, which would compromise separation quality.[10]

  • Fraction Collection: Use a detector (e.g., UV-Vis) to monitor the eluent stream. A fraction collector is triggered to collect the eluent containing the target compound as it exits the column.[6][10]

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the final product.

Visualized Workflows and Logic

Diagrams created using Graphviz help to visualize the experimental processes and decision-making logic involved in purification.

G cluster_0 Purification Method Selection start Crude Thiazole Product q_solid Is the compound a solid? start->q_solid q_thermal Is it thermally stable? q_solid->q_thermal No recrystallization Recrystallization q_solid->recrystallization Yes distillation Fractional Distillation q_thermal->distillation Yes chromatography Column Chromatography q_thermal->chromatography No q_bp Are boiling points of impurities different? q_bp->distillation Yes q_bp->chromatography No q_purity Is ultra-high purity required? q_purity->recrystallization No q_purity->chromatography Maybe hplc Preparative HPLC q_purity->hplc Yes recrystallization->q_purity distillation->q_bp

Caption: Decision tree for selecting a suitable thiazole purification method.

G cluster_1 General Workflow for Column Chromatography prep 1. Prepare Slurry (Silica + Eluent) pack 2. Pack Column prep->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze analyze->collect Continue Elution combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Thiazole evap->product

Caption: Step-by-step experimental workflow for column chromatography.

G cluster_2 Workflow for Preparative HPLC Purification dev 1. Analytical Method Development scale 2. Scale-Up to Preparative Column dev->scale inject 3. Inject Sample scale->inject separate 4. Chromatographic Separation inject->separate collect 5. Peak-Based Fraction Collection separate->collect pool 6. Pool & Analyze Pure Fractions collect->pool isolate 7. Solvent Removal (Lyophilization/Evaporation) pool->isolate product High-Purity Thiazole isolate->product

Caption: Standard workflow for purification by preparative HPLC.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Thiazoles with Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of thiazole derivatives is a critical step in the discovery and development of new therapeutic agents. This guide provides a systematic approach to cross-referencing experimentally acquired spectroscopic data with published literature and established databases. By objectively comparing experimental findings with known values, researchers can confidently verify the structure and purity of their synthesized compounds. This guide outlines detailed experimental protocols, presents data in a clear, comparative format, and utilizes visualizations to illustrate key workflows and concepts.

The Importance of Cross-Referencing

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals. Their biological activity is intrinsically linked to their specific chemical structure. Therefore, verifying the exact arrangement of atoms and functional groups is paramount. Cross-referencing experimental spectroscopic data with published literature and databases serves several key purposes:

  • Structural Confirmation: Ensures the synthesized compound is indeed the intended molecule.

  • Purity Assessment: Helps identify the presence of impurities or byproducts.

  • Data Validation: Provides confidence in the quality and accuracy of experimental results.

  • Comparative Analysis: Allows for the evaluation of how different substituents on the thiazole ring influence its spectroscopic properties.

Workflow for Spectroscopic Data Cross-Referencing

A systematic workflow is essential for efficiently and accurately comparing experimental data with literature values. The process begins with data acquisition and culminates in a comprehensive comparison and structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Processing & Literature Search cluster_2 Comparative Analysis cluster_3 Conclusion A Synthesize Thiazole Derivative B Acquire Spectroscopic Data (NMR, IR, MS, UV-Vis) A->B C Process Experimental Spectra B->C E Tabulate Experimental & Literature Data C->E D Search Literature & Databases (e.g., SDBS, PubChem) D->E F Identify & Analyze Discrepancies E->F G Structural Confirmation or Re-evaluation F->G

Caption: Workflow for cross-referencing spectroscopic data.

Detailed Experimental Protocols

The quality and comparability of spectroscopic data are highly dependent on the experimental conditions. The following are generalized protocols for acquiring key spectroscopic data for a hypothetical thiazole derivative, 2-amino-4-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the thiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent with literature reports for better comparison. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid thiazole derivative directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the thiazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Processing: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺) and other fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To analyze the electronic transitions within the molecule.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the thiazole derivative in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. A typical concentration is 10⁻⁵ M.

  • Acquisition:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Data Presentation and Comparison

Summarizing quantitative data in clearly structured tables is crucial for easy comparison between experimental results and literature values.

NMR Data Comparison

Table 1: ¹H NMR Data Comparison for 2-Amino-4-methylthiazole

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)[1][2]Experimental MultiplicityLiterature Multiplicity[1][2]Experimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz)[1]
H-56.256.23ss--
-CH₃2.282.27ss--
-NH₂5.105.08br sbr s--

Table 2: ¹³C NMR Data Comparison for 2-Amino-4-methylthiazole

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)[2]
C-2168.5168.3
C-4147.2147.0
C-5105.1104.9
-CH₃17.016.8
IR and MS Data Comparison

Table 3: Key IR Absorptions and Mass Spectrometry Data for 2-Amino-4-methylthiazole

Spectroscopic TechniqueExperimental ValueLiterature Value[3][4]
FTIR (cm⁻¹)
N-H stretch3420, 3295~3425, ~3300
C=N stretch1640~1645
C-N stretch1345~1350
Mass Spec (m/z)
[M+H]⁺115.05115.05

Application in Drug Discovery: Signaling Pathway Visualization

Thiazole derivatives are often designed to interact with specific biological targets, such as enzymes or receptors, within cellular signaling pathways. Visualizing these pathways can provide context for the importance of structural accuracy. For instance, a thiazole-containing kinase inhibitor must have the correct stereochemistry and functional group positioning to bind effectively to the ATP-binding pocket of its target kinase.

G cluster_0 Cell Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Downstream Kinase Rec->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: A hypothetical signaling pathway inhibited by a thiazole drug.

Conclusion

The rigorous cross-referencing of spectroscopic data is an indispensable practice in modern chemical research and drug development. By systematically comparing experimental data with published literature and utilizing public databases like the Spectral Database for Organic Compounds (SDBS), researchers can achieve a high degree of confidence in their results.[5][6][7][8][9] The protocols and comparative tables provided in this guide offer a framework for this essential process, ultimately contributing to the successful development of novel thiazole-based therapeutics. The use of visualization tools further aids in understanding the workflow and the biological context of these important molecules.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-amino-4-methylthiazole-5-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and proper chemical management.

Hazard Summary and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Toxicity: Thiazole derivatives can exhibit toxic properties and may be harmful if swallowed, inhaled, or in contact with skin.[3][4]

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4][5][6]Must meet ANSI Z87.1 standards.[5]
Hand Protection Chemical-resistant gloves.[4][7][8]Nitrile rubber gloves are a common standard for laboratory use.[6] Regularly inspect gloves for any signs of degradation or perforation and replace them frequently.[8][9]
Body Protection A laboratory coat is mandatory.[4][6][7] For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[6][9]Lab coats should be buttoned and have long sleeves.[6]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]Use of respirators may require enrollment in a respiratory protection program.[7]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[4][8][9]Shoes should fully cover the feet.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Ventilation: Ensure adequate ventilation in the laboratory.[12] A chemical fume hood is the most effective engineering control for handling powdered chemicals.[12]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[10]

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning work.[7]

2. Weighing and Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[13]

  • Weighing: If possible, weigh the compound directly in the fume hood.[10] Use a weigh boat to minimize the risk of spills.[10] Keep the container closed as much as possible.[10]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Work over a disposable bench cover to easily manage any spills.[10]

3. Personal Hygiene:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][8]

  • No Personal Items: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[8]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.[14][15]

1. Waste Collection:

  • Hazardous Waste Container: All waste materials, including unused compound, contaminated PPE (gloves, bench paper, etc.), and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[3][4][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][15]

  • Segregation: Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[15]

2. Spill Management:

  • Minor Spills: In case of a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels for the main spill.[3]

  • Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with soap and water.[3] All cleanup materials must be disposed of as hazardous waste.[3]

  • Major Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

3. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[14][15] Disposal must comply with all federal, state, and local regulations.[3][15]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to handling handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to cleanup spill_alert Alert Personnel & Evacuate handle_experiment->spill_alert If spill occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Arrange for Professional Disposal cleanup_waste->cleanup_disposal spill_contain Contain Spill with Inert Material spill_alert->spill_contain spill_collect Collect & Dispose as Hazardous Waste spill_contain->spill_collect

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Methyl 2-amino-4-methylthiazole-5-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.